3-Bromo-5-ethoxy-4-methoxybenzonitrile
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCAZYRKZVCXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404009 | |
| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515831-52-4 | |
| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffolding in Medicinal Chemistry
3-Bromo-5-ethoxy-4-methoxybenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical research. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, a methoxy group, and a nitrile moiety, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of the known physical properties, a plausible synthetic route, and the potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its core characteristics can be summarized based on information from chemical suppliers and analogous structures.
| Property | Value | Source |
| CAS Number | 515831-52-4 | |
| Molecular Formula | C₁₀H₁₀BrNO₂ | |
| Molecular Weight | 256.10 g/mol | |
| Appearance | Solid | |
| Storage Class | 11 - Combustible Solids |
Structural Elucidation:
The structural formula of this compound is presented below. The strategic placement of the electron-withdrawing nitrile group and the electron-donating ethoxy and methoxy groups, in conjunction with the reactive bromine atom, makes this molecule a prime candidate for diverse synthetic manipulations.
Caption: Molecular Structure of this compound.
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol:
Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde [1]
-
To a solution of isovanillin in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Add bromoethane dropwise to the reaction mixture.
-
Heat the reaction and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the crude product to obtain 3-ethoxy-4-methoxybenzaldehyde.
Step 2: Oximation of 3-Ethoxy-4-methoxybenzaldehyde [1]
-
Dissolve 3-ethoxy-4-methoxybenzaldehyde in a suitable solvent system, such as aqueous ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product, 3-ethoxy-4-methoxybenzaldehyde oxime, can often be isolated by filtration upon precipitation.
Step 3: Dehydration of the Oxime to 3-Ethoxy-4-methoxybenzonitrile [1]
-
Treat the 3-ethoxy-4-methoxybenzaldehyde oxime with a dehydrating agent such as acetic anhydride.
-
Heat the reaction mixture to drive the dehydration process.
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Filter, wash with water, and dry the solid to yield 3-ethoxy-4-methoxybenzonitrile.
Step 4: Bromination of 3-Ethoxy-4-methoxybenzonitrile
-
Dissolve 3-ethoxy-4-methoxybenzonitrile in a suitable solvent, for instance, a chlorinated solvent like dichloromethane or acetic acid.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction is typically performed at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Potential Applications in Drug Discovery
The structural motifs present in this compound are frequently found in biologically active molecules, suggesting its potential as a key intermediate in the synthesis of novel therapeutics. The presence of the bromine atom is particularly significant as it can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity.
Role in the Synthesis of Kinase Inhibitors:
Substituted benzonitriles are known scaffolds for the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.[2][3][4] The 3-bromo-5-ethoxy-4-methoxyphenyl moiety can serve as a core fragment that can be elaborated to interact with the ATP-binding site of various kinases. The nitrile group can act as a hydrogen bond acceptor, while the other substituents can be modified to optimize potency and selectivity.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is classified as a combustible solid. For a related compound, 3-bromo-4-hydroxy-5-methoxybenzonitrile, the hazards identified include being toxic if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation. Therefore, it is prudent to handle this compound with similar care.
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a promising and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple functional groups offer a wide range of possibilities for the construction of complex, biologically active molecules. While a complete experimental profile of this compound is yet to be fully elucidated in the public domain, the information and proposed synthetic methodologies presented in this guide provide a solid foundation for researchers and scientists to explore its potential in their drug discovery and development endeavors.
References
- 1. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4)
Disclaimer: A comprehensive search of scientific literature and chemical databases for 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4) has revealed limited publicly available information. While the compound is commercially available for research purposes, detailed experimental protocols, extensive quantitative data, and its specific roles in biological pathways are not well-documented in accessible literature. This guide provides a summary of the available information and presents a hypothetical synthetic pathway based on related chemical transformations.
Core Compound Information
This compound is a substituted benzonitrile, a class of organic compounds characterized by a benzene ring substituted with a nitrile (-C≡N) group. The structure of this particular molecule includes a bromine atom, an ethoxy group (-OCH2CH3), and a methoxy group (-OCH3) attached to the benzene ring.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 515831-52-4 | [Commercial Suppliers] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [Commercial Suppliers] |
| Molecular Weight | 256.10 g/mol | [Commercial Suppliers] |
| Physical Form | Solid | [Commercial Suppliers] |
| InChI | 1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3 | [Commercial Suppliers] |
| SMILES | CCOC1=C(C(Br)=C(C#N)C=C1)OC | [Commercial Suppliers] |
Potential Applications
While specific applications for this compound are not detailed in the scientific literature, its structural motifs suggest potential utility in the following areas for researchers, scientists, and drug development professionals:
-
Medicinal Chemistry: As a substituted benzonitrile, this compound could serve as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of bromo, ethoxy, and methoxy groups offers multiple points for chemical modification to explore structure-activity relationships (SAR).
-
Drug Development: Benzonitrile derivatives are present in various approved drugs and clinical candidates. This compound could be investigated as a scaffold for the development of novel therapeutic agents.
-
Material Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into novel polymers or other materials with specific electronic or physical properties.
Hypothetical Synthesis Protocol
No specific experimental protocol for the synthesis of this compound has been found in the reviewed literature. However, a plausible synthetic route can be proposed based on known organic chemistry transformations and patent literature for structurally related compounds, such as its isomer, 3-ethoxy-4-methoxybenzonitrile.
A potential starting material for the synthesis is vanillin , which is readily available and possesses the core phenyl ring with hydroxyl and methoxy substituents. The following multi-step synthesis is a hypothetical pathway:
Step 1: Bromination of Vanillin
The first step would involve the bromination of vanillin. Due to the activating nature of the hydroxyl and methoxy groups, direct bromination can be achieved using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction would likely be regioselective, with bromine adding to the position ortho to the hydroxyl group.
Step 2: Ethylation of the Hydroxyl Group
The hydroxyl group of the brominated vanillin can then be ethylated. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate) followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide in a polar aprotic solvent like dimethylformamide (DMF).
Step 3: Conversion of the Aldehyde to a Nitrile
The final step would be the conversion of the benzaldehyde functionality to a benzonitrile. This can be achieved through several methods, a common one being the reaction with hydroxylamine hydrochloride to form an oxime, followed by dehydration using a reagent like acetic anhydride or thionyl chloride.
Below is a visual representation of this hypothetical workflow.
Caption: Hypothetical synthesis of the target compound.
Quantitative Data
A thorough search of scientific databases did not yield specific quantitative data for this compound. Commercially available sources list it as a solid, but no melting point, boiling point, or spectroscopic data (NMR, IR, Mass Spectrometry) are provided. Researchers interested in this compound would need to perform their own analytical characterization.
Table 2: Spectroscopic and Physical Data
| Data Type | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| ¹H NMR | Not available |
| ¹³C NMR | Not available |
| IR Spectrum | Not available |
| Mass Spectrum | Not available |
Signaling Pathways and Experimental Workflows
Currently, there is no published research detailing the involvement of this compound in any biological signaling pathways or specific experimental workflows in drug discovery. Its biological activity remains to be investigated.
Caption: A general workflow for assessing biological activity.
Conclusion
This compound is a commercially available substituted benzonitrile with potential as a building block in medicinal chemistry and material science. However, there is a significant lack of detailed scientific literature on its synthesis, characterization, and biological activity. The information provided in this guide is based on the limited data available from commercial suppliers and a hypothetical synthetic pathway derived from related chemistry. Researchers and drug development professionals are encouraged to perform their own comprehensive characterization and investigation of this compound to unlock its potential. Further research is required to establish its physicochemical properties, develop efficient synthetic protocols, and explore its biological effects.
Molecular weight of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway, and an exploration of its potential biological activities based on structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a substituted benzonitrile with potential applications in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 256.10 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][2][3] |
| CAS Number | 515831-52-4 | [1][4] |
| Physical Form | Solid | [1] |
| InChI | 1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3 | [1] |
| SMILES | Brc1c(c(cc(c1)C#N)OCC)OC | [1] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and synthesis of structurally related compounds. A potential synthetic workflow is outlined below.
Proposed Synthetic Pathway
A logical approach to synthesizing this compound could start from a commercially available precursor such as vanillin. The synthesis could proceed through a series of steps including ethoxylation, bromination, and conversion of the aldehyde group to a nitrile.
Detailed Methodologies
The following are generalized experimental protocols for the key transformations in the proposed synthesis:
-
Ethylation of Vanillin: Vanillin is dissolved in a suitable solvent like acetone or DMF. An excess of a weak base such as potassium carbonate is added, followed by the ethylating agent (e.g., bromoethane). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). The solid is then filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
-
Bromination: The product from the previous step is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile). A brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the brominated product.
-
Methylation: The brominated compound is dissolved in a polar aprotic solvent. A base is added, followed by a methylating agent like dimethyl sulfate. The reaction is stirred, and upon completion, it is worked up by extraction and purified.
-
Nitrile Formation: The aldehyde is first converted to an oxime using hydroxylamine hydrochloride in the presence of a base. The resulting oxime is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, often with heating. The final product is then isolated and purified.
Predicted Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, based on the structure-activity relationships of its constituent functional groups, we can infer potential biological roles.
The presence of a bromine atom can enhance the therapeutic activity of a molecule through the formation of halogen bonds, which can improve drug-target interactions.[5][6][7][8] The methoxy and ethoxy groups can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic profile.[2][3][9][10] Benzonitrile derivatives are known to exhibit a range of biological activities, including as inhibitors of enzymes and as antiproliferative agents.[11]
Given these structural features, this compound could potentially be investigated for activities such as:
-
Anticancer activity
-
Antimicrobial activity
-
Enzyme inhibition (e.g., kinase or phosphatase inhibition)
Hypothetical Signaling Pathway Involvement
Many small molecule inhibitors with features similar to this compound target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway. A simplified diagram illustrating a potential point of inhibition is provided below. This is a speculative representation to guide further research.
This guide provides a foundational understanding of this compound for research and development purposes. The absence of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and biological evaluation of this compound.
References
- 1. This compound AldrichCPR 515831-52-4 [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. bio-fount.com [bio-fount.com]
- 5. researchgate.net [researchgate.net]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and a discussion of the potential biological significance of 3-Bromo-5-ethoxy-4-methoxybenzonitrile for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, some sections of this guide are based on established chemical principles and data from structurally related molecules.
Structural Information and Physicochemical Properties
This compound is a substituted benzonitrile with the chemical formula C₁₀H₁₀BrNO₂. Its structure features a benzene ring substituted with a bromine atom, an ethoxy group, a methoxy group, and a nitrile group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 515831-52-4 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | |
| Physical Form | Solid | |
| SMILES String | Brc1c(c(cc(c1)C#N)OCC)OC | |
| InChI Key | CFCAZYRKZVCXAK-UHFFFAOYSA-N | |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Not available in searched literature |
Proposed Synthesis and Experimental Protocols
Synthesis of 3-ethoxy-4-methoxybenzonitrile (Precursor)
The synthesis of the precursor can be adapted from patented procedures.[2][3]
Experimental Protocol:
-
Ethylation of Isovanillin: In a reaction vessel, dissolve isovanillin and potassium carbonate in a suitable solvent such as dimethylformamide (DMF). Heat the mixture with stirring and add bromoethane dropwise. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by precipitation in water, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield 3-ethoxy-4-methoxybenzaldehyde.[2][3]
-
Oximation and Dehydration: The resulting 3-ethoxy-4-methoxybenzaldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. Subsequent dehydration of the oxime, for instance by heating with acetic anhydride, yields 3-ethoxy-4-methoxybenzonitrile.[2] The crude product can be purified by recrystallization or column chromatography.
Proposed Bromination of 3-ethoxy-4-methoxybenzonitrile
The final step is the selective bromination of the precursor. The ethoxy and methoxy groups are ortho-, para-directing activators. Given the substitution pattern, the bromine atom is expected to add to the vacant position ortho to the methoxy group and meta to the nitrile group.
Proposed Experimental Protocol:
-
Reaction Setup: Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask.
-
Bromination: To the stirred solution, add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise or a solution of bromine (Br₂) in the same solvent dropwise at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is poured into an aqueous solution of a reducing agent like sodium thiosulfate (to quench excess bromine if used), followed by neutralization with a base such as sodium bicarbonate. The product is then extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Caption: Proposed synthetic workflow for this compound.
Predicted Spectral Data
Experimental spectral data for this compound are not available in the searched literature. The following are predicted spectral characteristics based on the compound's structure.
Table 2: Predicted Spectral Characteristics
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (singlets or doublets).- Quartet and triplet signals for the ethoxy group.- A singlet for the methoxy group. |
| ¹³C NMR | - A signal for the nitrile carbon.- Signals for the aromatic carbons, including those bonded to the bromo, ethoxy, and methoxy groups.- Signals for the ethoxy and methoxy carbons. |
| FT-IR (cm⁻¹) | - A sharp, medium intensity peak for the nitrile (C≡N) stretch (approx. 2220-2240).- C-O stretching vibrations for the ether linkages.- C-H stretching and bending vibrations for the aromatic and aliphatic protons.- C=C stretching vibrations for the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |
Potential Biological Activity and Signaling Pathways (Hypothetical)
While there is no specific biological activity reported for this compound, the benzonitrile scaffold is present in a number of pharmacologically active compounds.[4][5] Substituted benzonitriles have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents.[6] For instance, some benzonitrile derivatives act as aromatase inhibitors, which are used in the treatment of breast cancer, while others have been shown to inhibit tubulin polymerization, a key process in cell division.[4][6]
Given the structural features of this compound, it is plausible that this compound could be investigated for similar activities. The following diagram illustrates a hypothetical signaling pathway that could be a target for a compound with anticancer properties, such as the inhibition of a receptor tyrosine kinase (RTK) pathway. This is a speculative representation to illustrate a potential area of research.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Conclusion
This compound is a halogenated and alkoxy-substituted benzonitrile with potential for further investigation in medicinal chemistry and drug development. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its structural properties, proposing a viable synthetic route, and suggesting potential areas of biological investigation based on the activities of structurally related compounds. Further experimental validation of the proposed synthesis and biological screening are necessary to fully elucidate the chemical and pharmacological profile of this compound.
References
- 1. 515831-52-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint for 3-Bromo-5-ethoxy-4-methoxybenzonitrile: A Predictive and Methodological Guide
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a substituted benzonitrile with a unique arrangement of electron-donating and-withdrawing groups, presents a compelling case for detailed spectroscopic analysis. Its molecular architecture suggests potential applications as a key intermediate in the synthesis of bioactive compounds and functional materials.
This technical guide provides an in-depth, predictive analysis of the spectroscopic characteristics of this compound. As of this writing, publicly accessible, experimentally verified spectra for this specific compound are not available. Commercial suppliers like Sigma-Aldrich note that they do not collect analytical data for this product, placing the onus of confirmation on the researcher.[1] Therefore, this document serves a dual purpose: first, to offer a robust, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and second, to provide detailed, field-proven protocols for researchers to empirically validate these predictions. The insights herein are built upon fundamental spectroscopic principles and comparative analysis with structurally analogous compounds, empowering researchers to confidently identify and characterize this molecule.
Molecular Structure and Predicted Spectroscopic Data
The structural features of this compound—a pentasubstituted aromatic ring—give rise to a distinct and predictable spectroscopic fingerprint. The interplay between the electron-withdrawing nitrile (-CN) and bromine (-Br) substituents and the electron-donating ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups governs the electronic environment of each nucleus, which is directly reflected in the spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple, featuring two distinct aromatic signals and three aliphatic signals. The predictions are based on established substituent effects on aromatic chemical shifts.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Ar-H (H-2) | ~7.2 - 7.4 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing cyano group and meta to the bromine, leading to a downfield shift. It will be split by the adjacent H-6 proton. |
| Ar-H (H-6) | ~7.0 - 7.2 | Doublet (d) | 1H | This proton is ortho to the electron-donating ethoxy group and meta to the cyano group, resulting in a slightly more upfield position compared to H-2. It will be split by the H-2 proton. |
| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet (q) | 2H | The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a significant downfield shift. They are split by the three methyl protons. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | The methoxy protons are on a carbon adjacent to an oxygen atom. As there are no adjacent protons, the signal will be a singlet. |
| -OCH₂CH₃ | ~1.4 - 1.6 | Triplet (t) | 3H | The terminal methyl protons of the ethoxy group are split by the two adjacent methylene protons. |
Causality Behind Predictions: The electron-donating nature of the ethoxy and methoxy groups increases electron density on the aromatic ring, causing shielding (upfield shifts), particularly at the ortho and para positions. Conversely, the nitrile and bromo groups withdraw electron density, causing deshielding (downfield shifts). The predicted positions of the aromatic protons H-2 and H-6 are a direct consequence of the cumulative effects of these substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-CN | ~117-119 | The nitrile carbon is characteristically found in this region, significantly deshielded. |
| C-Br (C-3) | ~115-117 | The carbon directly attached to bromine experiences a moderate deshielding effect. |
| C-OR (C-4) | ~150-152 | Aromatic carbon attached to the methoxy group; significantly deshielded by the oxygen atom. |
| C-OR (C-5) | ~148-150 | Aromatic carbon attached to the ethoxy group; also strongly deshielded. |
| C-H (C-2) | ~114-116 | Aromatic methine carbon. |
| C-H (C-6) | ~112-114 | Aromatic methine carbon, slightly more shielded than C-2 due to the ortho ethoxy group. |
| C-CN (C-1) | ~105-108 | The quaternary carbon to which the nitrile is attached (ipso-carbon). |
| -OCH₂CH₃ | ~64-66 | The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen. |
| -OCH₃ | ~56-58 | The methoxy carbon, a typical value for aromatic methoxy groups. |
| -OCH₂CH₃ | ~14-16 | The terminal methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence for the key functional groups present in the molecule. The predictions are based on characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| C≡N (Nitrile) | ~2220-2240 | Strong, Sharp | The nitrile triple bond has a very characteristic and easily identifiable absorption. |
| C-O (Aryl Ether) | ~1200-1275 | Strong | Asymmetric C-O-C stretching from the ethoxy and methoxy groups. |
| C-O (Aryl Ether) | ~1000-1075 | Strong | Symmetric C-O-C stretching. |
| C=C (Aromatic) | ~1450-1600 | Medium to Weak | A series of bands corresponding to the stretching vibrations of the aromatic ring. |
| C-H (Aromatic) | ~3050-3100 | Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H (Aliphatic) | ~2850-3000 | Medium | Stretching vibrations of the C-H bonds in the ethoxy and methoxy groups. |
| C-Br | ~500-600 | Medium to Strong | The carbon-bromine stretch is found in the fingerprint region. |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is expected to reveal the molecular weight and provide structural information through fragmentation patterns. The principles of mass spectrometry involve ionizing the sample and separating the resulting ions based on their mass-to-charge ratio.[2][3]
Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Rationale |
|---|---|---|
| 255/257 | [M]⁺ and [M+2]⁺ | The molecular ion peak. The characteristic ~1:1 isotopic pattern is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 240/242 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or ethoxy group. |
| 227/229 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement. |
| 212/214 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group. |
Experimental Protocols for Spectroscopic Verification
To validate the predicted data, the following standard operating procedures are recommended. These protocols are designed to be self-validating by ensuring high-quality, reproducible data acquisition.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[4][5] Chloroform-d is an excellent choice for many organic compounds due to its good dissolving power.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (peak shape).
-
Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse, 8 scans, 2-second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.[6]
-
A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Trustworthiness Check: The internal TMS standard provides a reliable reference point (0.00 ppm). The resolution and signal-to-noise ratio should be checked to ensure data quality. The residual solvent peak for CDCl₃ should appear at ~7.26 ppm.[5]
Protocol 2: IR Spectroscopy Sample Preparation (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a gold standard for acquiring high-quality IR spectra of solid samples as it avoids solvent interference.[7]
-
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade KBr powder.
-
Briefly grind the mixture to ensure it is homogeneous. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[8][9]
-
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Trustworthiness Check: A well-prepared pellet will be transparent and will not easily crumble. The resulting spectrum should have a flat baseline and absorption bands that are not distorted by scattering effects (which can cause a sloping baseline).
Protocol 3: Mass Spectrometry Data Acquisition (Electron Impact)
Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[2]
-
Sample Introduction:
-
Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
-
Ionization and Analysis:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[11][12]
-
A detector records the abundance of each ion.
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and its isotopic pattern.
-
Identify key fragment ions to corroborate the proposed structure.
-
Trustworthiness Check: The presence of the M+ and M+2 peaks in a ~1:1 ratio is a critical validation point for the presence of a single bromine atom. The fragmentation pattern should be logical and consistent with the known stability of carbocations and radicals.
Integrated Spectroscopic Workflow
The process of structural elucidation is a logical, multi-step workflow. Each spectroscopic technique provides a unique piece of the puzzle, and together they offer definitive confirmation of the molecular structure.
Caption: Workflow for the spectroscopic characterization of the target molecule.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By leveraging fundamental principles and comparative data, we have established a detailed "spectroscopic blueprint" for this molecule, including predicted ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a clear and reliable path for researchers to obtain empirical data for validation. This integrated approach of prediction and methodological guidance is designed to empower scientists in drug development and chemical research to confidently characterize this and other novel compounds, ensuring both scientific rigor and efficiency in their discovery workflows.
References
- 1. This compound AldrichCPR 515831-52-4 [sigmaaldrich.com]
- 2. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 3. microbenotes.com [microbenotes.com]
- 4. NMR Solvents [merckmillipore.com]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 11. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 12. zefsci.com [zefsci.com]
The Analytical Scientist's Guide to 13C NMR of 3-Bromo-5-ethoxy-4-methoxybenzonitrile: A Predictive and Practical Approach
Abstract
For researchers, scientists, and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Bromo-5-ethoxy-4-methoxybenzonitrile. In the absence of direct, published experimental data for this specific molecule, this guide employs a predictive methodology grounded in established principles of substituent effects on aromatic systems. We will first delineate the theoretical basis for predicting the 13C NMR chemical shifts, followed by a detailed, atom-by-atom analysis of the predicted spectrum. This theoretical framework is complemented by a rigorous, step-by-step experimental protocol for the empirical acquisition and validation of the 13C NMR spectrum, ensuring a self-validating system for researchers. This guide is designed to serve not only as a reference for the spectral features of this particular compound but also as a practical handbook for applying predictive NMR techniques in the broader context of organic compound characterization.
Introduction: The Role of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and resonance effects all contribute to the observed chemical shift.
For substituted aromatic compounds like this compound, the chemical shifts of the benzene ring carbons are significantly influenced by the electronic properties of the substituents. Both electron-donating and electron-withdrawing groups can cause characteristic upfield (shielding) or downfield (deshielding) shifts for the ipso, ortho, meta, and para carbons. A thorough understanding of these substituent effects allows for the accurate prediction and interpretation of 13C NMR spectra, which is a critical skill in the confirmation of molecular structure.
Predictive Analysis of the 13C NMR Spectrum
The prediction of 13C NMR chemical shifts for polysubstituted benzene rings can be effectively achieved using an additive model based on substituent chemical shifts (SCS). This model assumes that the effect of each substituent on the chemical shift of a particular ring carbon is independent of the other substituents. While this is an approximation, it provides a robust starting point for spectral assignment, especially when steric interactions between bulky groups are minimal.
The predicted chemical shift (δ) for a given aromatic carbon is calculated using the following equation:
δpredicted = δbenzene + ΣSCSi
where:
-
δbenzene is the chemical shift of the carbons in benzene (128.5 ppm).
-
ΣSCSi is the sum of the substituent chemical shift effects for each substituent relative to the carbon being calculated.
To predict the 13C NMR spectrum of this compound, we will utilize established SCS values for the bromo, ethoxy, methoxy, and cyano functional groups.
Substituent Chemical Shift (SCS) Data
The following table summarizes the approximate SCS values (in ppm) for the relevant substituents on a benzene ring. These values are derived from the analysis of monosubstituted benzenes.
| Substituent | ipso (C1) | ortho (C2/C6) | meta (C3/C5) | para (C4) |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -OCH2CH3 | +30.1 | -14.4 | +1.0 | -7.7 |
| -OCH3 | +31.4 | -14.4 | +1.0 | -7.7 |
| -CN | -15.4 | +3.6 | +0.6 | +3.9 |
Predicted 13C NMR Chemical Shifts for this compound
Based on the additive model, the predicted 13C NMR chemical shifts for each carbon atom in this compound are calculated and presented in the table below.
| Carbon Atom | Calculation (δbenzene + ΣSCSi) | Predicted δ (ppm) |
| C1 (-CN) | 128.5 + SCSipso(-CN) + SCSmeta(-Br) + SCSmeta(-OCH3) + SCSmeta(-OCH2CH3) | 115.4 |
| C2 | 128.5 + SCSortho(-CN) + SCSortho(-Br) + SCSpara(-OCH3) + SCSortho(-OCH2CH3) | 113.4 |
| C3 (-Br) | 128.5 + SCSipso(-Br) + SCSortho(-OCH2CH3) + SCSmeta(-OCH3) + SCSmeta(-CN) | 110.2 |
| C4 (-OCH3) | 128.5 + SCSipso(-OCH3) + SCSortho(-Br) + SCSortho(-OCH2CH3) + SCSpara(-CN) | 149.8 |
| C5 (-OCH2CH3) | 128.5 + SCSipso(-OCH2CH3) + SCSortho(-OCH3) + SCSmeta(-Br) + SCSmeta(-CN) | 146.5 |
| C6 | 128.5 + SCSortho(-CN) + SCSpara(-Br) + SCSortho(-OCH3) + SCSortho(-OCH2CH3) | 111.7 |
| -CN | - | ~118 |
| -OCH2CH3 | - | ~64 |
| -OCH2CH3 | - | ~15 |
| -OCH3 | - | ~56 |
Detailed Analysis of Predicted Chemical Shifts
The predicted chemical shifts provide a detailed electronic picture of the molecule. The interplay of inductive and resonance effects of the four different substituents leads to a unique 13C NMR fingerprint.
-
C1 (ipso to -CN): This carbon is predicted at approximately 115.4 ppm. The strong shielding effect of the ipso-cyano group is the dominant factor.
-
C2: Positioned ortho to the electron-withdrawing cyano and bromo groups, and ortho to the electron-donating ethoxy group, this carbon experiences a complex interplay of effects, resulting in a predicted upfield shift to around 113.4 ppm.
-
C3 (ipso to -Br): The "heavy atom effect" of bromine, along with the influence of the adjacent electron-donating groups, is expected to shift this carbon significantly upfield to approximately 110.2 ppm.[1]
-
C4 (ipso to -OCH3): This carbon is predicted to be the most deshielded of the aromatic carbons at around 149.8 ppm. This is due to the strong electron-donating resonance effect of the methoxy group, which increases the electron density at the ortho and para positions, but deshields the ipso-carbon.
-
C5 (ipso to -OCH2CH3): Similar to C4, this carbon is also significantly deshielded due to the attached electron-donating ethoxy group, with a predicted chemical shift of approximately 146.5 ppm.
-
C6: This carbon is predicted to be at a relatively upfield position of around 111.7 ppm due to the combined shielding effects of the para-bromo and ortho-alkoxy groups.
-
Nitrile Carbon (-CN): The carbon of the cyano group is expected to appear in the characteristic region for nitriles, typically around 118 ppm.
-
Ethoxy and Methoxy Carbons: The aliphatic carbons of the ethoxy and methoxy groups are expected in their typical regions: the -OCH2- carbon around 64 ppm, the -CH3 of the ethoxy group around 15 ppm, and the methoxy carbon (-OCH3) around 56 ppm.
The following diagram illustrates the key electronic influences of the substituents on the aromatic ring, which underpin the predicted chemical shifts.
Caption: Electronic effects of substituents on this compound.
Experimental Protocols for Spectrum Acquisition and Verification
To empirically validate the predicted chemical shifts, a standard 13C NMR experiment should be performed. For quantitative analysis, which ensures that the signal intensity is directly proportional to the number of carbon nuclei, specific experimental parameters must be employed.
Sample Preparation
-
Weighing: Accurately weigh approximately 20-50 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Standard (Optional): For a precise chemical shift reference, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent signal is often sufficient for routine characterization.
Standard 13C NMR Data Acquisition
This protocol is suitable for routine structural confirmation.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): At least 1-2 seconds for good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 1024 scans or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm).
-
Quantitative 13C NMR Data Acquisition
This protocol is recommended for accurate integration and determination of the number of carbons corresponding to each signal.
-
Instrument Setup: Same as for standard acquisition.
-
Acquisition Parameters:
-
Pulse Program: An inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE).[2]
-
Relaxation Delay (D1): A long delay is crucial. It should be at least 5 times the longest T1 relaxation time of any carbon in the molecule (typically 30-60 seconds for quaternary carbons).
-
Flip Angle: A 90° pulse angle to ensure maximum signal intensity per scan.
-
Number of Scans (NS): Sufficient scans to achieve a high signal-to-noise ratio for accurate integration.
-
-
Data Processing: Same as for standard acquisition, with careful attention to baseline correction before integration.
The following diagram outlines the workflow for the experimental verification of the predicted 13C NMR spectrum.
Caption: Experimental workflow for the verification of the 13C NMR spectrum.
Conclusion
This technical guide has provided a detailed predictive analysis of the 13C NMR chemical shifts of this compound, grounded in the established principles of substituent effects. The presented data, including the predicted chemical shift table and the analysis of electronic influences, offers a robust framework for the initial assignment of the compound's 13C NMR spectrum. Furthermore, the comprehensive experimental protocols for both standard and quantitative 13C NMR acquisition provide researchers with the necessary tools to empirically validate these predictions. By integrating theoretical prediction with practical experimental guidance, this document serves as a valuable resource for scientists and professionals engaged in the structural elucidation of complex organic molecules, thereby upholding the principles of scientific integrity and fostering a deeper understanding of the relationship between molecular structure and spectroscopic properties.
References
A-Technical-Guide-to-the-FT-IR-Spectrum-Analysis-of-3-Bromo-5-ethoxy-4-methoxybenzonitrile
Abstract
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-5-ethoxy-4-methoxybenzonitrile.[1][2][3][4] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this complex aromatic molecule by interpreting its vibrational spectra. We will explore the characteristic absorption bands of its key functional groups—nitrile, aromatic ring, ether linkages, and the carbon-bromine bond. This guide emphasizes the causality behind experimental choices and provides a robust, self-validating protocol for spectral acquisition and interpretation, grounded in authoritative spectroscopic principles.
Introduction: The Role of FT-IR in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for identifying functional groups within a molecule.[5] By measuring the absorption of infrared radiation, which excites specific molecular vibrations, FT-IR provides a unique spectral "fingerprint."[6][7] For a multi-substituted aromatic compound like this compound, FT-IR is crucial for confirming the presence and electronic environment of its nitrile, ethoxy, methoxy, and bromo substituents on the benzene ring. Understanding this spectral signature is fundamental for quality control, reaction monitoring, and structural elucidation in synthetic chemistry and pharmaceutical development.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The integrity of an FT-IR spectrum is contingent upon meticulous sample preparation and a validated acquisition methodology. For a solid sample such as this compound, two primary methods are prevalent: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[8]
Recommended Method: KBr Pellet Transmission Spectroscopy
The KBr pellet method, a fundamental transmission technique, is often preferred for achieving high-resolution spectra of solid samples.[9][10] It involves dispersing the analyte within an IR-transparent matrix, minimizing scattering effects and producing sharp, well-defined absorption bands.[11]
Protocol:
-
Sample and Matrix Preparation: Dry spectroscopic grade Potassium Bromide (KBr) at 110°C to eliminate absorbed water, which can interfere with the spectrum.[12] In an agate mortar, grind 1-2 mg of the this compound sample.[9]
-
Homogenization: Add approximately 100-200 mg of the dried KBr to the mortar and triturate the mixture rapidly to create a fine, homogeneous powder.[9][11] The goal is a sample concentration of about 0.5% to 2% by weight.[10][12] Proper homogenization is critical to avoid scattering and obtain a quality spectrum.[11]
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply a force of approximately 8-10 metric tons for several minutes to form a thin, transparent, or translucent disk.[10][12][13]
-
Spectral Acquisition:
Alternative Method: Attenuated Total Reflectance (ATR)-FT-IR
ATR-FTIR is a popular alternative that requires minimal to no sample preparation, making it ideal for rapid analysis.[14][15][16][17] The technique involves placing the solid sample in direct contact with a high-refractive-index crystal (often diamond or germanium).[17] An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[14][16]
Protocol:
-
Background Acquisition: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty crystal.[5]
-
Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal.[8] Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[16]
-
Spectrum Collection: Initiate the sample scan. The software will automatically generate the final absorbance spectrum by ratioing against the background.[5]
Spectral Interpretation and Analysis
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The analysis is logically divided into characteristic regions corresponding to different functional groups.
The Nitrile Group (C≡N)
The most diagnostic feature of a nitrile is its carbon-nitrogen triple bond stretch.
-
C≡N Stretch (2240-2220 cm⁻¹): Aromatic nitriles typically exhibit a sharp, strong absorption band in this region.[5][18] The conjugation of the nitrile group with the aromatic ring slightly lowers the vibrational frequency compared to saturated nitriles.[18][19] For this compound, this peak is expected to be prominent and serves as a primary identifier.
The Aromatic Ring
The substituted benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): These absorptions are typically of weak to medium intensity and appear at higher wavenumbers than aliphatic C-H stretches.[20][21]
-
Aromatic C=C Ring Stretches (1600-1450 cm⁻¹): The benzene ring exhibits characteristic skeletal vibrations in this region. Typically, two or more sharp bands of variable intensity appear. Common absorptions are seen near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[22]
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring determines the position of these strong absorptions. For a 1,2,3,5-tetrasubstituted ring, characteristic bands can be predicted, although they can be complex.
The Ether Groups (Ethoxy and Methoxy)
The two ether linkages contribute strong, characteristic C-O stretching bands.
-
Aryl-Alkyl Ether Asymmetric C-O-C Stretch (approx. 1275-1200 cm⁻¹): This is a very strong and characteristic absorption for aryl alkyl ethers.[23]
-
Symmetric C-O-C Stretch (approx. 1075-1020 cm⁻¹): A second strong band corresponding to the symmetric stretch is also expected.[23][24][25][26]
-
Aliphatic C-H Stretches (2980-2850 cm⁻¹): The methyl (CH₃) and methylene (CH₂) groups of the ethoxy and methoxy substituents will produce sharp stretching vibrations in this region. The symmetric stretch of a methoxy group often appears as a distinct, sharp peak around 2830 cm⁻¹.[23]
The Carbon-Bromine Bond
-
C-Br Stretch (690-515 cm⁻¹): The stretching vibration of the carbon-bromine bond occurs in the low-frequency fingerprint region of the spectrum.[27][28][29] This absorption is often of medium to strong intensity but can be difficult to assign definitively due to overlap with other vibrations in this crowded region.[28]
Summary of Expected Absorption Bands
The following table summarizes the anticipated key vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| ~2980-2850 | C-H Stretch | -OCH₃, -OCH₂CH₃ | Medium to Strong |
| ~2230 | C≡N Stretch | Nitrile | Strong, Sharp |
| ~1600 & ~1500 | C=C Ring Stretch | Aromatic Ring | Medium, Sharp |
| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |
| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |
| ~690-515 | C-Br Stretch | Bromo-Aromatic | Medium to Strong |
Workflow and Logic Visualization
The logical flow of FT-IR analysis, from sample preparation to final structural confirmation, can be visualized as a systematic process.
Caption: Logical workflow for FT-IR analysis of the target molecule.
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information. By systematically analyzing the characteristic absorption bands for the nitrile, aromatic, ether, and bromo functional groups, one can confidently verify the molecular structure. The sharp C≡N stretch around 2230 cm⁻¹, the strong C-O ether bands near 1250 cm⁻¹ and 1040 cm⁻¹, and the various aromatic and aliphatic C-H stretches collectively form a unique spectral fingerprint. This guide provides the necessary protocols and interpretive framework for researchers to utilize FT-IR spectroscopy effectively in the characterization of this and similar complex molecules, ensuring scientific integrity and reproducibility in their work.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound AldrichCPR 515831-52-4 [sigmaaldrich.com]
- 3. This compound AldrichCPR 515831-52-4 [sigmaaldrich.com]
- 4. doronscientific.com [doronscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. azom.com [azom.com]
- 13. pelletpressdiesets.com [pelletpressdiesets.com]
- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 15. mt.com [mt.com]
- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 17. azom.com [azom.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. scribd.com [scribd.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. IR spectrum: Ethers [quimicaorganica.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. orgchemboulder.com [orgchemboulder.com]
- 29. scribd.com [scribd.com]
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-bromo-5-ethoxy-4-methoxybenzonitrile. Due to the absence of published experimental mass spectra for this specific compound, this document focuses on a predictive analysis based on established fragmentation principles for aromatic, halogenated, and nitrile-containing compounds. The information herein serves as a robust reference for identifying this molecule and similar structures in complex matrices.
Molecular Profile and Isotopic Signature
This compound possesses a molecular formula of C₁₀H₁₀BrNO₂ and a monoisotopic mass of 254.9895 g/mol .[1][2] A key feature in its mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[3][4]
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Average Molecular Weight | 256.10 g/mol |
| Monoisotopic Mass | 254.9895 u |
| Predicted M⁺ Peak (containing ⁷⁹Br) | m/z 255 |
| Predicted M+2 Peak (containing ⁸¹Br) | m/z 257 |
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[5][6] This fragmentation is invaluable for structural elucidation. The stable aromatic ring in this compound is expected to result in a prominent molecular ion peak.[7][8] The primary fragmentation events are predicted to occur at the functional groups attached to the benzene ring.
The most probable fragmentation pathways include:
-
α-Cleavage of the Ethoxy Group: Loss of a methyl radical (•CH₃) from the ethoxy group after rearrangement, or more directly, the loss of an ethyl radical (•C₂H₅) are common fragmentation patterns for ethers.[9]
-
Loss of Ethylene: A common rearrangement in ethyl aryl ethers involves the loss of a neutral ethylene molecule (C₂H₄).[8]
-
α-Cleavage of the Methoxy Group: The loss of a methyl radical (•CH₃) is a characteristic fragmentation of methoxy-substituted aromatic compounds.
-
Cleavage of the C-Br Bond: The loss of the bromine radical (•Br) is a primary fragmentation pathway for brominated aromatic compounds.[10]
-
Loss of Cyano Group: Aromatic nitriles can fragment through the loss of a cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[11]
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Mass Spectral Data
The following table summarizes the key ions anticipated in the electron ionization mass spectrum of this compound.
| Predicted m/z | Proposed Ion Structure / Formula | Fragmentation Pathway |
| 255 / 257 | [C₁₀H₁₀BrNO₂]⁺ | Molecular Ion (M⁺) |
| 240 / 242 | [C₉H₇BrNO₂]⁺ | Loss of methyl radical (•CH₃) from the methoxy group |
| 227 / 229 | [C₈H₅BrNO₂]⁺ | Loss of ethylene (C₂H₄) from the ethoxy group |
| 226 / 228 | [C₈H₇BrNO₂]⁺ | Loss of ethyl radical (•C₂H₅) from the ethoxy group |
| 229 / 231 | [C₉H₁₀BrO₂]⁺ | Loss of cyano radical (•CN) |
| 176 | [C₁₀H₁₀NO₂]⁺ | Loss of bromine radical (•Br) |
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a standard protocol for the analysis of a solid, volatile organic compound such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
4.1. Sample Preparation
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile).
-
Perform a serial dilution of the stock solution to create a working sample with a final concentration between 10-100 µg/mL.
-
Transfer the working sample solution to a 2 mL autosampler vial.
-
If the solution contains any particulate matter, it must be filtered or centrifuged prior to analysis to prevent clogging of the GC system.[12]
4.2. Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
4.3. Data Acquisition and Analysis
-
Acquire the data using the instrument's software.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak (M⁺) and its corresponding M+2 peak to confirm the presence of bromine and determine the molecular weight.
-
Analyze the fragment ions and compare them to the predicted fragmentation pattern to confirm the structure of the compound.
Caption: General workflow for GC-MS analysis of an organic compound.
Conclusion
This guide provides a predictive framework for the mass spectrometric analysis of this compound. The key identifiers for this compound in a mass spectrum are the distinct M⁺/M+2 doublet at m/z 255/257 and a fragmentation pattern dominated by losses of methyl and ethyl radicals from the ether functionalities, alongside potential cleavages of the bromine and cyano groups. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this and structurally related molecules, facilitating their unambiguous identification in various scientific applications.
References
- 1. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. m.youtube.com [m.youtube.com]
Solubility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in its utilization for synthesis, purification, formulation, and biological screening. This technical guide outlines a comprehensive approach to determining the solubility of this compound, providing standardized experimental protocols and data presentation formats. While specific experimental data for this compound is not extensively published, this document provides a robust framework for its determination.
Predicted Solubility Characteristics
Based on its molecular structure, this compound can be characterized as a moderately polar compound. The presence of the nitrile (-CN), ethoxy (-OCH2CH3), and methoxy (-OCH3) groups introduces polarity, while the benzene ring and the bromo- substituent contribute to its nonpolar character. It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in nonpolar solvents.
Quantitative Solubility Data
The following table has been prepared to summarize the experimentally determined solubility of this compound at a specified temperature. Researchers should populate this table with their experimental findings.
| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Acetone | Polar Aprotic | 25 | To be determined | To be determined |
| Acetonitrile | Polar Aprotic | 25 | To be determined | To be determined |
| Dichloromethane | Polar Aprotic | 25 | To be determined | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | To be determined | To be determined |
| Ethanol | Polar Protic | 25 | To be determined | To be determined |
| Ethyl Acetate | Moderately Polar | 25 | To be determined | To be determined |
| Hexane | Nonpolar | 25 | To be determined | To be determined |
| Isopropanol | Polar Protic | 25 | To be determined | To be determined |
| Methanol | Polar Protic | 25 | To be determined | To be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | To be determined | To be determined |
| Toluene | Nonpolar | 25 | To be determined | To be determined |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid. This method involves shaking an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution using a syringe filter to remove any suspended solid particles.
-
Dilution: Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility ( g/100 mL) = (Concentration from analysis) x (Dilution factor) x (100 / Volume of sample)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
The Strategic Utility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in Modern Synthetic Chemistry
For Immediate Release
Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical and materials science research, the strategic selection of synthetic intermediates is paramount to the successful development of novel molecules. 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a highly functionalized aromatic building block, has emerged as a valuable intermediate for the synthesis of complex organic compounds, particularly in the realm of drug discovery. This technical guide provides an in-depth analysis of its synthesis, reactivity, and potential applications, offering a critical resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in synthesis. The key physicochemical data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| CAS Number | 515831-52-4 |
| Appearance | Solid |
| SMILES | CCOC1=C(C=C(C=C1Br)C#N)OC |
| InChI Key | CFCAZYRKZVCXAK-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 3-hydroxy-4-methoxybenzonitrile. The first step involves an etherification reaction, followed by a regioselective bromination.
Step 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile
The initial step is the ethylation of the hydroxyl group of 3-hydroxy-4-methoxybenzonitrile to yield 3-ethoxy-4-methoxybenzonitrile. This reaction is typically carried out using an ethylating agent in the presence of a base.
Experimental Protocol:
-
To a solution of 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-ethoxy-4-methoxybenzonitrile.
A patent describes a similar procedure starting from isovanillin, which is first converted to 3-ethoxy-4-methoxybenzaldehyde and then to the corresponding benzonitrile.[1]
Step 2: Bromination of 3-ethoxy-4-methoxybenzonitrile
The second step is the electrophilic bromination of the resulting 3-ethoxy-4-methoxybenzonitrile. The ethoxy and methoxy groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent substituents, the bromine is expected to be directed to the position para to the methoxy group and ortho to the ethoxy group.
Proposed Experimental Protocol:
-
Dissolve 3-ethoxy-4-methoxybenzonitrile (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (1.05 equivalents), portion-wise. The use of NBS is a common and effective method for regioselective aromatic bromination.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
The regioselectivity of bromination on similarly substituted aromatic rings has been studied, and theoretical calculations often support the observed product distribution. For instance, the electrophilic aromatic bromination of 3-hydroxybenzonitrile and 3-methoxybenzaldehyde shows a strong directing effect of the substituents.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the presence of the bromo and cyano functionalities on the electron-rich benzene ring.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the aromatic ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the cyano group, ortho and para to the bromine, activates the ring towards nucleophilic attack. This reaction is a powerful tool for introducing a wide range of functional groups.
General Experimental Protocol for SNAr:
-
In a reaction vessel, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the nucleophile (e.g., an amine, alcohol, or thiol) (1-2 equivalents) and a base if necessary (e.g., K₂CO₃, Cs₂CO₃).
-
Heat the reaction mixture to an appropriate temperature (typically 80-150 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.
While specific examples for this compound are not extensively documented in the literature, the SNAr reaction of related bromo-nitro-phthalonitriles with various nucleophiles has been reported, demonstrating the feasibility of this transformation.
Application in Drug Development: A Gateway to Kinase Inhibitors
Substituted benzonitriles are a prominent scaffold in the design of kinase inhibitors, which are a critical class of targeted cancer therapeutics. The structural motif of this compound makes it an attractive starting material for the synthesis of such inhibitors.
Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of specific kinases can block their activity and thereby inhibit tumor growth.
For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation and survival. These inhibitors have demonstrated significant anti-cancer activity in non-small cell lung cancer cell lines.
The this compound core can be elaborated through reactions such as nucleophilic aromatic substitution at the bromine position and transformations of the nitrile group to introduce functionalities that can interact with the key amino acid residues in the kinase active site.
Conclusion
This compound is a versatile and valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals, particularly kinase inhibitors. Its well-defined synthesis and predictable reactivity, especially in nucleophilic aromatic substitution reactions, provide a robust platform for the creation of diverse and complex molecular architectures. As the demand for targeted therapeutics continues to grow, the strategic application of such highly functionalized building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
Disclaimer: This document is intended for informational purposes for a technical audience. All experimental procedures should be conducted by qualified professionals in a controlled laboratory setting with appropriate safety precautions.
References
The Enigmatic Scaffold: A Technical Guide to the Potential Medicinal Chemistry Applications of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Abstract
3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile with a unique combination of chemical functionalities that suggests significant, yet largely unexplored, potential in medicinal chemistry. This technical guide provides an in-depth analysis of its core structural motifs—the benzonitrile, the bromophenol ether, and the alkoxy substituents—to predict its most promising applications in drug discovery. By examining the established pharmacological activities of structurally related compounds, we extrapolate potential therapeutic areas, propose synthetic derivatization strategies, and outline experimental protocols for biological evaluation. This document serves as a foundational resource for researchers seeking to unlock the therapeutic promise of this intriguing molecule.
Introduction: Deconstructing a Promising Scaffold
The quest for novel molecular entities with therapeutic potential is a cornerstone of medicinal chemistry. Substituted aromatic rings are privileged scaffolds in this endeavor, offering a rigid framework for the precise spatial orientation of functional groups that interact with biological targets. This compound presents a compelling, albeit under-investigated, chemical architecture. An analysis of its constituent functional groups provides a strong rationale for its investigation as a precursor to new therapeutic agents.
-
The Benzonitrile Core: The benzonitrile moiety is a versatile pharmacophore found in numerous approved drugs.[1][2][3] Its nitrile group is a metabolically stable bioisostere of a ketone and can act as a hydrogen bond acceptor, engaging in critical interactions within protein binding pockets.[1][2] Substituted benzonitriles are well-represented in various therapeutic classes, including oncology and endocrinology.[4][5]
-
The Brominated Phenolic System: The presence of a bromine atom can significantly enhance the biological activity of a molecule. Bromophenols, found in marine organisms, exhibit a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects.[6][7][8][9] The bromine substituent increases lipophilicity, which can improve membrane permeability and target engagement.[10]
-
Alkoxy Substituents (Ethoxy and Methoxy): Methoxy and ethoxy groups are prevalent in pharmaceuticals and play a crucial role in modulating a compound's physicochemical and pharmacokinetic properties.[11][12] They can influence solubility, metabolic stability, and binding affinity by altering the electronic environment of the aromatic ring and participating in hydrophobic interactions.[13]
This guide will explore the synergistic potential of these functionalities and propose avenues for the development of novel drug candidates based on the this compound scaffold.
Predicted Biological Activities and Therapeutic Targets
Based on a comprehensive analysis of structure-activity relationships (SAR) of analogous compounds, this compound is predicted to serve as a valuable starting point for the development of agents targeting several key areas of unmet medical need.
Anticancer Activity: A Scaffold for Kinase Inhibitors
The substituted benzonitrile core is a hallmark of many kinase inhibitors.[4] The nitrile group can interact with the hinge region of the ATP-binding pocket of various kinases. The bromine, ethoxy, and methoxy groups can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Hypothetical Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.
Proposed Derivatization Strategy: The nitrile group can be retained as a key interacting moiety, while the ethoxy and methoxy groups can be modified to explore the hydrophobic pocket. The bromine atom can be replaced with other functionalities via cross-coupling reactions to probe for additional interactions.
Hypothetical Quantitative Data:
| Compound ID | R1 Substituent (at Bromo position) | VEGFR-2 Inhibition IC50 (nM) | Cytotoxicity (MCF-7) GI50 (µM) |
| Lead-001 | Br | 550 | 12.5 |
| Analog-1a | Phenyl | 120 | 2.1 |
| Analog-1b | 4-Fluorophenyl | 85 | 1.5 |
| Analog-1c | 3-Aminophenyl | 210 | 5.8 |
| Analog-2a | H (de-brominated) | >10000 | >50 |
Antimicrobial Activity: Targeting Bacterial Cell Division
Bromophenols are known for their antibacterial properties.[7][9] The lipophilic nature of this compound could facilitate its passage through bacterial cell membranes. The benzonitrile moiety could potentially interact with key enzymes involved in bacterial replication or cell wall synthesis.
Hypothetical Target: FtsZ, a prokaryotic homolog of tubulin that is essential for bacterial cell division.
Proposed Derivatization Strategy: The benzonitrile could be hydrolyzed to the corresponding benzoic acid or reduced to the benzylamine to explore different interactions with the target. Variations in the alkoxy chains could be explored to optimize antibacterial spectrum and potency.
Hypothetical Quantitative Data:
| Compound ID | R2 Substituent (at Ethoxy position) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Lead-001 | OEt | 32 | 64 |
| Analog-3a | OMe | 64 | 128 |
| Analog-3b | O-n-Pr | 16 | 32 |
| Analog-3c | O-i-Pr | 16 | 64 |
| Analog-4a | OH | >128 | >128 |
Experimental Protocols
General Synthesis of Analogs via Suzuki Coupling
A solution of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and Pd(PPh3)4 (0.05 eq.) in a 2:1 mixture of toluene and 2M aq. Na2CO3 is degassed with argon for 15 minutes. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against VEGFR-2 is determined using a commercially available kinase assay kit. Briefly, the compounds are serially diluted in DMSO and added to a reaction buffer containing VEGFR-2 enzyme, a suitable substrate, and ATP. The reaction is initiated and allowed to proceed at 30 °C for 60 minutes. The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent. IC50 values are calculated from the dose-response curves.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds is determined by the broth microdilution method according to CLSI guidelines. The compounds are serially diluted in Mueller-Hinton broth in a 96-well plate. A standardized inoculum of the bacterial strain is added to each well. The plates are incubated at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow for Compound Screening
Caption: A generalized workflow for screening novel analogs.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a thorough analysis of its structural components strongly suggests its potential as a versatile scaffold in medicinal chemistry. The predictive models presented in this guide, based on established structure-activity relationships, highlight promising avenues for its development as a precursor to novel anticancer and antimicrobial agents. The proposed synthetic strategies and experimental workflows provide a clear roadmap for the systematic evaluation of its therapeutic potential. Further investigation into this enigmatic molecule is warranted and could lead to the discovery of a new class of potent and selective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Role of Substituted Benzonitriles in Liquid Crystal Design
An In-depth Technical Guide on the Utilization of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in the Synthesis of Novel Liquid Crystalline Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for novel calamitic liquid crystals. While direct literature on the use of this specific compound is not extensively available, this document outlines a robust and scientifically grounded approach to its application in liquid crystal synthesis, drawing from established principles of organic chemistry and materials science.
The molecular architecture of liquid crystals is paramount to their mesomorphic behavior. Calamitic, or rod-shaped, liquid crystals typically consist of a rigid core, often composed of linked phenyl rings, and flexible terminal alkyl or alkoxy chains. The presence of a terminal cyano (-C≡N) group is a well-established feature in many liquid crystal designs. Its strong dipole moment contributes significantly to the molecular polarizability, which in turn influences the dielectric anisotropy and intermolecular interactions that govern the formation and stability of liquid crystalline phases, such as the nematic phase.
This compound is a promising, yet underexplored, building block for the synthesis of new liquid crystalline materials. Its key structural features include:
-
A benzonitrile core, providing the essential polar cyano group.
-
Ethoxy and methoxy substituents , which can influence the molecule's polarity, melting point, and the stability of the resulting mesophases.
-
A strategically positioned bromo group , which serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.
This guide will focus on the application of the Suzuki-Miyaura cross-coupling reaction to elaborate the structure of this compound into a biphenyl-based liquid crystal.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] In the context of liquid crystal synthesis, it is frequently employed to construct the biaryl or polyaryl rigid core.[1]
We propose the synthesis of a novel 4'-alkoxy-3-ethoxy-4-methoxy-1,1'-biphenyl-2-carbonitrile liquid crystal via the Suzuki-Miyaura coupling of this compound with a suitable 4-alkoxyphenylboronic acid. The length of the alkoxy chain (R) on the phenylboronic acid can be varied to tune the mesomorphic properties of the final product.
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of a novel biphenyl liquid crystal.
Detailed Experimental Protocol
The following is a detailed, generalized protocol for the synthesis of a 4'-alkoxy-3-ethoxy-4-methoxy-1,1'-biphenyl-2-carbonitrile.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 515831-52-4 | 256.10 | (e.g., Sigma-Aldrich) |
| 4-Alkoxyphenylboronic acid (e.g., 4-pentyloxyphenylboronic acid) | 185361-89-3 | 208.06 | (e.g., Combi-Blocks) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | (e.g., Strem Chemicals) |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 | (e.g., Fisher Scientific) |
| Toluene (anhydrous) | 108-88-3 | 92.14 | (e.g., Acros Organics) |
| Ethanol (200 proof) | 64-17-5 | 46.07 | (e.g., Decon Labs) |
| Deionized Water | 7732-18-5 | 18.02 | - |
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis and characterization of the target liquid crystal.
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-alkoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and deionized water (e.g., 20 mL toluene, 10 mL ethanol, 10 mL water).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is no longer visible. This may take 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4'-alkoxy-3-ethoxy-4-methoxy-1,1'-biphenyl-2-carbonitrile.
Characterization of the Synthesized Liquid Crystal
Structural Elucidation
The chemical structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl core, the ethoxy and methoxy groups, and the terminal alkoxy chain. The integration of the signals should be consistent with the number of protons in the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the quaternary carbons of the biphenyl core, the nitrile carbon, and the carbons of the alkoxy chains. |
| FT-IR | A characteristic sharp peak for the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹. C-O stretching bands for the ether linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the target compound. The isotopic pattern can also provide information, especially if any halogenated starting materials were used in alternative synthetic routes. |
Mesomorphic Properties
The liquid crystalline properties of the purified compound are investigated using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
| Technique | Purpose |
| Polarizing Optical Microscopy (POM) | To visually identify the presence of liquid crystalline phases (mesophases). The sample is heated and cooled on a hot stage while being observed between crossed polarizers. The appearance of birefringent textures (e.g., Schlieren or threaded textures for a nematic phase) upon melting of the solid indicates a liquid crystalline phase. |
| Differential Scanning Calorimetry (DSC) | To determine the transition temperatures and associated enthalpy changes. The sample is subjected to a controlled heating and cooling cycle. Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions, such as crystal to nematic and nematic to isotropic liquid. |
Expected Phase Behavior: It is anticipated that the synthesized 4'-alkoxy-3-ethoxy-4-methoxy-1,1'-biphenyl-2-carbonitrile compounds will exhibit calamitic mesomorphism, likely a nematic phase over a specific temperature range. The clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) is expected to vary with the length of the terminal alkoxy chain.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel liquid crystalline materials. The protocol outlined in this guide, based on the robust Suzuki-Miyaura cross-coupling reaction, provides a clear pathway to new biphenyl-based liquid crystals. The ethoxy and methoxy substituents on the nitrile-bearing ring are expected to influence the mesomorphic properties, potentially leading to materials with desirable characteristics for various applications. Further research into varying the length of the terminal alkoxy chain and exploring alternative coupling partners will undoubtedly expand the library of liquid crystals derived from this promising building block.
References
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information herein is compiled from publicly available data and is not exhaustive. A complete and certified Safety Data Sheet (SDS) from a licensed supplier must be consulted and a thorough risk assessment performed prior to any handling, storage, or use of this chemical.
Executive Summary
3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile compound available from various chemical suppliers for research purposes.[1][2] Publicly available information regarding its specific safety, handling, and biological activity is extremely limited. The product is sold by some suppliers as a research chemical without extensive analytical data, placing the responsibility of confirming its identity and purity, as well as determining its safe handling procedures, on the end-user. This guide summarizes the available data and provides general safety precautions based on structurally related compounds due to the absence of a specific Safety Data Sheet for this compound.
Chemical and Physical Properties
Limited physical and chemical property data is available. The following table summarizes the key identifiers for this compound.
| Property | Data | Reference(s) |
| CAS Number | 515831-52-4 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [2] |
| Molecular Weight | 256.10 g/mol | [2] |
| Physical Form | Solid | |
| SMILES String | Brc1c(c(cc(c1)C#N)OCC)OC | |
| InChI Key | CFCAZYRKZVCXAK-UHFFFAOYSA-N | |
| Storage Class | 11 - Combustible Solids | |
| Water Framework Directive (WFD) Risk Group (Germany) | WGK 3 |
Safety and Hazard Information
CRITICAL: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is extrapolated from the SDS of structurally similar compounds, such as 3-bromo-4-methoxybenzonitrile and 3-bromo-4-hydroxy-5-methoxybenzonitrile, and should be used as a preliminary cautionary guide only.
Potential Hazards (Based on Related Compounds)
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Recommended Handling and Personal Protective Equipment (PPE)
Given the potential hazards, the following handling procedures and PPE are recommended:
| Precaution | Recommendation | Reference(s) |
| Ventilation | Use only under a chemical fume hood. | [3] |
| Eye Protection | Wear chemical safety goggles or a face shield. | [4][5] |
| Hand Protection | Wear appropriate chemically resistant gloves. | [3][4][5] |
| Body Protection | Wear a lab coat and other protective clothing to prevent skin exposure. | [3][4] |
| Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [3][5] |
First-Aid Measures (General Guidance)
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4][6] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [4] |
Storage
| Condition | Recommendation | Reference(s) |
| General Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [4] |
| Specifics | Store locked up. | [4] |
Experimental Protocols
There are no publicly available, peer-reviewed experimental protocols for the synthesis, purification, or use of this compound. While synthesis routes for related compounds such as 3-ethoxy-4-methoxy benzonitrile and 3-bromo-4,5-dimethoxy-benzonitrile exist, these are not directly applicable and would require significant modification and validation.[7][8][9][10] Researchers must develop and validate their own protocols.
A generalized workflow for handling a new chemical of unknown toxicity is presented below.
Caption: General workflow for handling a chemical with unknown hazards.
Biological Activity and Signaling Pathways
There is no published research detailing the biological activity or the signaling pathways affected by this compound. While studies on other bromophenol derivatives have shown potential antioxidant and anticancer activities, and other benzonitrile derivatives are explored as building blocks for pharmaceuticals, any potential biological role for this specific compound is purely speculative at this time.[11][12]
Due to the lack of data, no signaling pathway diagrams can be provided. A logical relationship diagram for investigating the potential biological activity of a novel compound is presented as a general guide.
Caption: Logical workflow for investigating the biological activity of a novel compound.
Conclusion and Recommendations
This compound is a research chemical with a significant lack of publicly available safety, handling, and biological data. It is imperative that any institution or individual intending to use this compound obtains a comprehensive Safety Data Sheet from their supplier and conducts a site-specific risk assessment. The information provided in this guide is for preliminary informational purposes only and is not a substitute for an official SDS. Researchers should treat this compound as potentially hazardous in all circumstances.
References
- 1. crescentchemical.com [crescentchemical.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. 3-BROMO-4,5-DIMETHOXY-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. 3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing | 2 Citations [scispace.com]
- 10. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 11. Cas 867366-91-4,3-BROMO-5-METHOXY BENZONITRILE | lookchem [lookchem.com]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Storage of 3-Bromo-5-ethoxy-4-methoxybenzonitrile for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the optimal storage conditions for 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS No. 515831-52-4), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and integrity over time, ensuring the reliability and reproducibility of experimental results.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 515831-52-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 256.10 g/mol | [1][2] |
| Physical Form | Solid | [1] |
Recommended Storage Conditions
Based on available safety data and supplier recommendations, the following conditions are advised for the long-term storage of this compound.
| Parameter | Recommended Condition | Rationale & Details |
| Temperature | Room Temperature | Several suppliers indicate that the compound is stable at ambient temperatures.[3][4][5] |
| Atmosphere | Dry Area | To prevent hydrolysis and degradation, the compound should be stored in a low-humidity environment.[4] Consider the use of a desiccator for long-term storage. |
| Light | Store in a light-resistant container | While specific data on photosensitivity is unavailable, it is best practice for aromatic bromo-compounds to be protected from light to prevent potential photodecomposition. |
| Container | Tightly sealed, original container | To prevent contamination and exposure to moisture and air. The container should be appropriate for a combustible solid. |
| Ventilation | Well-ventilated area | Store in an area with adequate ventilation to avoid the accumulation of any potential vapors. |
Safety and Handling Summary
Proper handling is intrinsically linked to storage. The following table summarizes key safety classifications for this compound.
| Hazard Classification | Description | Source |
| UN Number | UN3439 | [6] |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. | [6] |
| Hazard Class | 6.1 (Toxic Solids) | [6] |
| Packing Group | III | [6] |
| Storage Class | 11 (Combustible Solids) | [1] |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) | [1] |
This compound is intended for industrial or scientific research purposes only and should not be used for medicinal or edible applications.[2]
Experimental Protocol: General Stability Testing
While specific stability data for this compound is not publicly available, researchers can assess its stability under various conditions using the following general protocol.
Objective: To determine the degradation profile of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Calibrated stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate vials with airtight seals
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Methodology:
-
Initial Characterization:
-
Perform initial analysis (e.g., HPLC, melting point, NMR) on a reference sample of this compound to establish a baseline purity profile.
-
-
Sample Preparation:
-
Aliquot the compound into several vials.
-
For testing sensitivity to atmosphere, purge a subset of vials with an inert gas before sealing.
-
-
Storage Conditions:
-
Accelerated Stability: Place samples in a stability chamber at elevated temperatures (e.g., 40°C with 75% relative humidity).
-
Long-Term Stability: Store samples under recommended conditions (room temperature, dry).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
-
Time Points for Analysis:
-
Accelerated: Analyze samples at initial, 1, 3, and 6-month intervals.
-
Long-Term: Analyze samples at initial, 3, 6, 9, 12, 18, and 24-month intervals.
-
-
Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
Analyze the sample by HPLC to determine the purity and identify any degradation products.
-
Compare the results to the initial characterization to quantify any changes.
-
Visualization of Workflows
The following diagrams illustrate key logical workflows for the proper storage and stability testing of chemical compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile from Isovanillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, commencing from isovanillin. The synthesis involves three primary stages: etherification of isovanillin, subsequent bromination of the resulting intermediate, and the final conversion of the aldehyde functional group to a nitrile.
Disclaimer: The regioselectivity of electrophilic aromatic substitution, such as bromination, is dictated by the directing effects of the existing substituents on the aromatic ring. In the case of 3-ethoxy-4-methoxybenzaldehyde, the ethoxy and methoxy groups are both ortho-, para-directing. The most likely position for bromination is at the C5 position, which is ortho to the methoxy group and para to the ethoxy group, resulting in 5-Bromo-3-ethoxy-4-methoxybenzaldehyde. The synthesis of the specifically named 3-Bromo isomer may require a different starting material or a more complex synthetic strategy involving protecting groups or orthopedic-directing groups. The following protocol outlines the synthesis of the 5-bromo isomer, which is the more probable product from the described reaction sequence.
Overall Synthesis Workflow
The synthesis is a three-step process starting from isovanillin:
-
Williamson Ether Synthesis: Ethylation of the hydroxyl group of isovanillin to form 3-ethoxy-4-methoxybenzaldehyde.
-
Electrophilic Aromatic Substitution: Bromination of the aromatic ring of 3-ethoxy-4-methoxybenzaldehyde to yield 5-bromo-3-ethoxy-4-methoxybenzaldehyde.
-
Nitrile Formation: Conversion of the aldehyde group to a nitrile via an oxime intermediate to produce the final product, 5-bromo-3-ethoxy-4-methoxybenzonitrile.
Caption: Synthetic pathway from Isovanillin to 5-Bromo-3-ethoxy-4-methoxybenzonitrile.
Step 1: Ethylation of Isovanillin (Williamson Ether Synthesis)
This step involves the conversion of the phenolic hydroxyl group of isovanillin to an ethyl ether using bromoethane under basic conditions.[1]
Experimental Protocol
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.57 g, 39.25 mmol) in 15 mL of water.
-
To the stirred solution, add isovanillin (5.0 g, 32.86 mmol), a phase-transfer catalyst such as benzyltriethylammonium chloride (1.04 g, 4.57 mmol), and bromoethane (5.37 g, 49.29 mmol).[1]
-
Stir the resulting mixture vigorously at room temperature (25 °C) for 4 hours.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure 3-ethoxy-4-methoxybenzaldehyde.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Isovanillin | 152.15 | 5.0 | 32.86 | 1.0 |
| Sodium Hydroxide | 40.00 | 1.57 | 39.25 | 1.2 |
| Bromoethane | 108.97 | 5.37 | 49.29 | 1.5 |
| Benzyltriethylammonium Chloride | 228.78 | 1.04 | 4.57 | 0.14 |
Expected Yield: ~95%[1]
Step 2: Bromination of 3-Ethoxy-4-methoxybenzaldehyde
This protocol describes the electrophilic bromination of the activated aromatic ring of 3-ethoxy-4-methoxybenzaldehyde.[2]
Experimental Protocol
-
In a 100 mL conical flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (3.0 g, 16.65 mmol) in 15 mL of glacial acetic acid.
-
In a separate 50 mL conical flask in a fume hood, carefully prepare a solution of bromine (1.1 mL, 21.64 mmol) in 10 mL of glacial acetic acid.
-
With continuous stirring, add the bromine solution dropwise to the solution of the aldehyde over a period of 10 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from hot 50% ethanol/water to yield pure 5-bromo-3-ethoxy-4-methoxybenzaldehyde.[3]
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Ethoxy-4-methoxybenzaldehyde | 180.20 | 3.0 g | 16.65 | 1.0 |
| Bromine | 159.81 | 1.1 mL (3.46 g) | 21.64 | 1.3 |
| Glacial Acetic Acid | 60.05 | 25 mL | - | Solvent |
Expected Yield: 80-90%
Step 3: Synthesis of 5-Bromo-3-ethoxy-4-methoxybenzonitrile
This final step involves a two-part conversion of the aldehyde to a nitrile, proceeding through an oxime intermediate.[4][5][6]
Part A: Formation of the Aldoxime
Experimental Protocol
-
In a 100 mL round-bottom flask, dissolve 5-bromo-3-ethoxy-4-methoxybenzaldehyde (3.0 g, 11.58 mmol) in 30 mL of ethanol.
-
Add hydroxylamine hydrochloride (0.96 g, 13.89 mmol) and sodium acetate (1.14 g, 13.89 mmol) to the solution.
-
Heat the mixture to reflux with stirring for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water to precipitate the oxime.
-
Collect the solid by vacuum filtration, wash with water, and dry thoroughly.
Quantitative Data (Part A)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 5-Bromo-3-ethoxy-4-methoxybenzaldehyde | 259.10 | 3.0 | 11.58 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 0.96 | 13.89 | 1.2 |
| Sodium Acetate | 82.03 | 1.14 | 13.89 | 1.2 |
Expected Yield: >90%
Part B: Dehydration of the Aldoxime to the Nitrile
Experimental Protocol
-
Place the dried 5-bromo-3-ethoxy-4-methoxybenzaldoxime (from Part A) in a 50 mL round-bottom flask.
-
Add acetic anhydride (5 mL, 52.95 mmol) to the flask.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it carefully onto 50 g of crushed ice with stirring.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude nitrile.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data (Part B)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-3-ethoxy-4-methoxybenzaldoxime | 274.11 | ~3.17 g (theoretical) | 11.58 | 1.0 |
| Acetic Anhydride | 102.09 | 5 mL (5.4 g) | 52.95 | ~4.6 |
Expected Yield: 85-95%[4]
References
Experimental protocol for Suzuki coupling with 3-Bromo-5-ethoxy-4-methoxybenzonitrile
An Experimental Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The protocol outlines reagent preparation, reaction execution, product isolation, and purification. Given the potential for steric hindrance and the presence of multiple functional groups on the aryl bromide, this guide proposes a robust catalytic system known for its broad substrate scope and functional group tolerance.[3][4]
Reaction Principle and Scheme
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[7] A base is essential for the transmetalation step.
General Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Methods
Reagents and Chemicals
The following table summarizes the key reagents required for this protocol. Ensure all reagents are of appropriate purity (e.g., ≥97%) and handled according to their respective Safety Data Sheets (SDS).
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role |
| This compound | 515831-52-4 | C₁₀H₁₀BrNO₂ | 256.10[8] | Aryl Halide (Substrate) |
| Phenylboronic Acid | 98-80-6 | C₆H₇BO₂ | 121.93 | Organoboron Reagent |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Solvent |
| Deionized Water (Degassed) | 7732-18-5 | H₂O | 18.02 | Co-solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Equipment
-
Round-bottom flask (e.g., 50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Experimental Protocol
This protocol is based on a 1.0 mmol scale of the limiting reagent, this compound.
Reaction Setup
-
Prepare the Reaction Vessel: Place a magnetic stir bar into a 50 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Add Solids: To the flask, add this compound (256 mg, 1.0 mmol, 1.0 equiv.), Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv.), Potassium Carbonate (415 mg, 3.0 mmol, 3.0 equiv.), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).
-
Seal and Purge: Fit the flask with a condenser and securely clamp the apparatus. Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
Reaction Execution
-
Add Solvents: Through the top of the condenser, add anhydrous 1,4-Dioxane (10 mL) followed by degassed deionized water (2.5 mL) via syringe. The solvent ratio is typically 4:1 dioxane/water.
-
Heating: Lower the flask into a pre-heated heating mantle and bring the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting bromide spot is no longer visible.
-
Cooling: Once complete, remove the heating mantle and allow the reaction to cool to room temperature.
Work-up and Purification
-
Quenching: Quench the reaction by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure biaryl product.
Data Summary
The following table outlines the quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Scale (Aryl Bromide) | 1.0 mmol | Limiting reagent. |
| Arylboronic Acid Stoichiometry | 1.2 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Base Stoichiometry | 3.0 equivalents | Ensures reaction goes to completion. |
| Catalyst Loading | 3 mol % | A typical loading for this type of catalyst. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | A common and effective solvent mixture for Suzuki couplings. |
| Reaction Temperature | 90 °C | Provides sufficient energy for efficient catalytic turnover. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Theoretical Yield | 253.3 mg (for Phenylboronic Acid) | Based on 100% conversion of the limiting reagent. |
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A flowchart illustrating the key steps of the experimental protocol.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is prized for its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners.[1] These aryl amine moieties are prevalent in pharmaceuticals, natural products, and functional materials. This document provides a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a substituted aryl halide, to furnish the corresponding 3-amino-5-ethoxy-4-methoxybenzonitrile. The protocol is designed for researchers, scientists, and professionals in drug development.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of analogous aryl bromides. These conditions can serve as a starting point for the optimization of the amination of this compound.
| Entry | Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92[3] |
| 2 | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | High[4][5] |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 80 | 18 | >95 |
| 4 | Benzophenone Imine | Pd(OAc)₂ (2) | (±)-BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 93 |
| 5 | Ammonia (as LHMDS) | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | LiHMDS (2.4) | Toluene | 80 | 12-24 | High[5] |
Experimental Protocols
This section provides a detailed, generalized procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-8 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.4 - 2.5 equiv)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, oven-dried)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (in a glovebox or under a stream of Argon/Nitrogen).
-
The flask is then evacuated and backfilled with the inert gas three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask. If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added along with the other solid reagents.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
-
Reaction:
-
Seal the Schlenk flask and place it in a preheated oil bath.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically between 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.
-
The filtrate is then washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-amino-5-ethoxy-4-methoxybenzonitrile.
-
Visualizations
References
Application Notes and Protocols for C-N Bond Formation Using 3-Bromo-5-ethoxy-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the carbon-nitrogen (C-N) bond formation utilizing the aryl bromide, 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This versatile building block is of significant interest to the medicinal chemistry and drug development community due to its potential for derivatization into a variety of substituted aminobenzonitriles, a scaffold found in numerous biologically active molecules, particularly kinase inhibitors.
While specific literature on the C-N coupling reactions of this compound is limited, this document outlines robust and adaptable protocols for two of the most powerful and widely used methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The provided conditions are based on established procedures for structurally and electronically similar electron-rich aryl bromides.
Overview of C-N Coupling Methodologies
The formation of a C-N bond by coupling an amine with an aryl halide is a cornerstone of modern synthetic chemistry. For a substrate like this compound, which is electron-rich due to the two alkoxy substituents, specific catalytic systems are required to achieve efficient coupling.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods. The choice of phosphine ligand is crucial for the success of the reaction with electron-rich aryl bromides.[1][2][3]
Ullmann Condensation: A classical copper-catalyzed C-N coupling method, the Ullmann reaction has seen a resurgence with the development of improved catalyst systems and ligands, making it a viable and often more economical alternative to palladium-catalyzed methods.[4][5] These reactions, however, sometimes require higher temperatures.
Data Presentation: Representative Reaction Conditions
The following tables summarize proposed reaction conditions for the Buchwald-Hartwig amination and Ullmann condensation of this compound with various amines. These conditions are extrapolated from successful reactions with analogous electron-rich aryl bromides and serve as a starting point for optimization.
Table 1: Proposed Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18-24 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16-24 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 18-24 |
Table 2: Proposed Conditions for Ullmann Condensation
| Entry | Amine | Cu-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24-48 |
| 2 | Aniline | CuI (5) | Phenanthroline (10) | K₃PO₄ | DMF | 130 | 24-48 |
| 3 | n-Butylamine | Cu(acac)₂ (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | Dioxane | 110 | 24-48 |
| 4 | Imidazole | Cu₂O (10) | Salicylaldoxime (20) | t-BuOK | NMP | 140 | 18-36 |
Experimental Protocols
The following are detailed, generalized protocols for performing Buchwald-Hartwig and Ullmann C-N coupling reactions with this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound using a palladium catalyst and a biarylphosphine ligand.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-10 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat three times).
-
Under the inert atmosphere, add the base (1.5-2.5 equivalents) and this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent via syringe.
-
Finally, add the amine (1.1-1.5 equivalents) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, high-boiling polar solvent (e.g., DMSO, DMF, NMP)
-
Reaction vial or flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial or flask, add the copper catalyst (5-10 mol%), the ligand (10-20 mol%), the base (2.0 equivalents), and this compound (1.0 equivalent).
-
Flush the vessel with an inert gas.
-
Add the anhydrous solvent via syringe, followed by the amine (1.2-2.0 equivalents).
-
Seal the vessel and heat the reaction mixture to the desired temperature (110-140 °C) with vigorous stirring.
-
Maintain the reaction at temperature for the specified time (18-48 hours), monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography.
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Application in Drug Discovery: Kinase Inhibitor Scaffolds
Substituted 3-aminobenzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the nitrile group can act as a hydrogen bond acceptor or be further functionalized. The ethoxy and methoxy groups on the benzene ring can occupy hydrophobic pockets and contribute to the binding affinity and selectivity of the inhibitor.
Potential Signaling Pathway Inhibition
Many kinase inhibitors target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) pathways often incorporate substituted aniline or aminopyrimidine cores, which can be synthesized from precursors like 3-amino-5-ethoxy-4-methoxybenzonitrile.
Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol: High-Purity Isolation of 3-Bromo-5-ethoxy-4-methoxybenzonitrile via Silica Gel Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient. This guide emphasizes the scientific principles behind the selection of the stationary and mobile phases and offers a step-by-step procedure for successful isolation.
Introduction
This compound is a substituted benzonitrile derivative with a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol .[1] Its structural complexity and the presence of multiple functional groups necessitate a robust purification strategy to remove starting materials, by-products, and other impurities from the crude reaction mixture. Column chromatography is a widely employed technique for the purification of organic compounds, separating components based on their differential partitioning between a stationary phase and a mobile phase.[2][3] The choice of an appropriate solvent system (eluent) is critical for achieving optimal separation.[2] This document outlines a systematic approach to developing a column chromatography method for the purification of this compound, beginning with analytical thin-layer chromatography (TLC) to determine the optimal mobile phase composition.
Principles of Separation
The purification of this compound by column chromatography relies on the principle of adsorption chromatography. The stationary phase, silica gel, is a polar adsorbent.[4] The separation of compounds in a mixture is based on their relative polarities.[3]
-
Less polar compounds , having weaker interactions with the polar silica gel, will travel down the column more quickly with the mobile phase.
-
More polar compounds , which adsorb more strongly to the silica gel, will move down the column at a slower rate.
The polarity of the mobile phase is a crucial parameter. A less polar solvent will result in slower elution of all compounds, while a more polar solvent will accelerate their movement down the column.[2] Therefore, a solvent system of intermediate polarity is typically chosen to achieve a balance between separation and elution time.
For this compound, the presence of the nitrile (-CN), ethoxy (-OCH₂CH₃), and methoxy (-OCH₃) groups contributes to its overall polarity. The optimal mobile phase will be one that allows for a clear separation of the target compound from any less polar or more polar impurities.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[5]
Materials for TLC
-
Silica gel TLC plates (e.g., with fluorescent indicator F254)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary spotters
-
A range of solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane)
-
UV lamp for visualization
-
Crude sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)
TLC Protocol
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[6][7]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent. Use a capillary spotter to apply a small spot of the solution onto the starting line.[8]
-
Prepare the Developing Chamber: Add a small amount of the chosen solvent system (eluent) to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.[7]
-
Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[7][8]
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8] Allow the plate to dry and then visualize the separated spots under a UV lamp.
-
Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][8] An ideal Rf value for the target compound for column chromatography is typically between 0.2 and 0.4.
A suggested starting solvent system for TLC analysis of this compound is a mixture of hexanes and ethyl acetate. The ratio can be varied (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to achieve the desired Rf value.
Column Chromatography Protocol
Once the optimal solvent system has been determined by TLC, the purification can be scaled up to column chromatography.
Materials for Column Chromatography
-
Glass chromatography column
-
Silica gel (200-300 mesh is a common choice for gravity chromatography)[9]
-
Sand
-
Glass wool or cotton plug
-
Eluent (the optimal solvent system determined by TLC)
-
Crude this compound
-
Collection vessels (e.g., test tubes or flasks)
-
Rotary evaporator
Workflow for Purification
References
- 1. 515831-52-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. silicycle.com [silicycle.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Recrystallization of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 3-Bromo-5-ethoxy-4-methoxybenzonitrile via recrystallization. It outlines methods for solvent selection, the recrystallization procedure, and assessment of final product purity. The provided protocols are based on the general principles of recrystallization for aromatic nitrile compounds.
Introduction
This compound is a substituted benzonitrile derivative. As with many synthetic organic compounds, purification is a critical step to ensure high purity for subsequent applications in research and drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the compound completely when hot and allow for the formation of high-purity crystals upon cooling, while impurities remain in the solution.
This application note details a systematic approach to selecting an appropriate recrystallization solvent and provides a step-by-step protocol for the purification of this compound.
Solvent Selection
The choice of solvent is paramount for a successful recrystallization. The ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Dissolve the compound sparingly or not at all at low temperatures.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on the structure of this compound, which contains a polar nitrile group, ether functionalities, and a halogenated aromatic ring, moderately polar solvents are likely to be suitable. Common choices include alcohols (e.g., ethanol, methanol, isopropanol) or a mixed solvent system, such as ethanol-water. Aromatic compounds can also sometimes be recrystallized from solvents like toluene.
Table 1: Hypothetical Solubility Data for Solvent Screening
The following table illustrates the type of data that should be collected during preliminary small-scale solvent screening tests. Approximately 20-30 mg of crude this compound should be used for each test in about 0.5 mL of solvent.
| Solvent System | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Insoluble | Insoluble | - |
| Hexane | Insoluble | Sparingly Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Slow, oily precipitation |
| Acetone | Soluble | Very Soluble | Poor recovery |
| Methanol | Sparingly Soluble | Soluble | Good |
| Ethanol | Sparingly Soluble | Soluble | Excellent |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Ethanol/Water (9:1) | Insoluble | Soluble | Excellent, well-formed crystals |
Experimental Protocol: Recrystallization
This protocol describes the recrystallization of this compound using ethanol as the primary solvent. A variation for a mixed solvent system with ethanol and water is also described.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Boiling chips
-
Ice bath
-
Spatula
-
Watch glass
Protocol:
-
Dissolution: a. Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a boiling chip. b. Add a minimal amount of hot ethanol (start with 5-10 mL) to the flask. c. Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. d. Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.
-
Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. b. Place a second Erlenmeyer flask on the hot plate and pre-heat it. Place a stemless glass funnel with fluted filter paper into the neck of the flask. c. Quickly pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: a. Remove the flask containing the clear solution from the heat. b. For a single solvent system (Ethanol): Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. For a mixed solvent system (Ethanol/Water): While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly. d. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of ice-cold ethanol. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering soluble impurities. d. Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
Drying: a. Transfer the purified crystals to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Purity Assessment: a. Determine the melting point of the dried, recrystallized product. A sharp melting point indicates high purity. b. Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%
Visualized Workflow
The following diagram illustrates the logical workflow for the recrystallization process.
Caption: Recrystallization workflow for this compound.
This detailed application note provides a comprehensive guide for the purification of this compound using recrystallization, a fundamental technique for ensuring the purity of solid organic compounds in a research and development setting.
Application Note: HPLC Method for Purity Analysis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Scope
This document details a High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This method is suitable for quantitative analysis in research, quality control, and drug development settings.
Summary of the Method
This analytical method employs reverse-phase HPLC with UV detection to separate this compound from potential impurities. The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Quantification is achieved by measuring the peak area of the analyte and expressing it as a percentage of the total peak area.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard of known purity.
-
Methanol (HPLC grade, for sample preparation)
-
-
Columns and Supplies:
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Syringe filters (0.45 µm) for sample preparation.
-
HPLC vials and caps.
-
Experimental Protocol
Mobile Phase Preparation
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point for similar aromatic compounds is a ratio of 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase before use to prevent pump cavitation and baseline noise.
Standard Solution Preparation
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a standard solution with a final concentration of approximately 0.1 mg/mL.
Sample Solution Preparation
Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a sample solution with a final concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Chromatographic Conditions
The following are recommended starting conditions. Optimization may be required for specific instrumentation and impurity profiles.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Data Presentation
The purity of the this compound sample can be calculated using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A summary of a hypothetical analysis is presented in the table below.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 3.5 | 1500 | 1.5 |
| 2 | 7.2 | 97500 | 97.5 |
| 3 | 9.8 | 1000 | 1.0 |
| Total | 100000 | 100.0 |
Note: The above data is for illustrative purposes only.
Visualization of Experimental Workflow
Application Note: Monitoring Reactions of 3-Bromo-5-ethoxy-4-methoxybenzonitrile using Thin-Layer Chromatography
Introduction
3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials.[1] The presence of bromo, ethoxy, and methoxy functional groups allows for a variety of chemical transformations, most notably nucleophilic aromatic substitution reactions at the bromine-bearing carbon.[1] Accurate and efficient monitoring of these reactions is crucial to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose.[2][3] This application note provides a detailed protocol for monitoring a representative nucleophilic substitution reaction of this compound using TLC.
Principle of TLC Monitoring
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2][4] The separation is driven by the polarity of the compounds. In the context of a reaction involving this compound, the starting material and the product will likely have different polarities, leading to different retention factors (Rf values) on a TLC plate. By spotting the reaction mixture on a TLC plate at various time points and eluting it with an appropriate mobile phase, the progress of the reaction can be visually assessed by observing the disappearance of the starting material spot and the appearance of the product spot.
Experimental Protocols
General Reaction Scheme: Nucleophilic Aromatic Substitution
A common reaction involving this compound is the displacement of the bromide with a nucleophile. For the purpose of this protocol, we will consider a hypothetical reaction with a generic amine nucleophile (R-NH2) to yield the corresponding substituted aniline derivative.
Reaction:
This compound + R-NH2 → 3-(R-amino)-5-ethoxy-4-methoxybenzonitrile + HBr
Materials and Equipment
-
Reactants: this compound, amine nucleophile (e.g., morpholine), solvent (e.g., DMF), and a base (e.g., K2CO3).
-
TLC Plates: Silica gel 60 F254 plates.
-
TLC Chamber: A glass jar with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. The optimal ratio should be determined experimentally, but a good starting point is 30:70 (v/v) ethyl acetate:hexane.
-
Visualization: UV lamp (254 nm).
-
General laboratory glassware and equipment.
Detailed TLC Monitoring Protocol
-
Preparation of the TLC Chamber: Pour the chosen mobile phase (e.g., 30:70 ethyl acetate:hexane) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Preparation of the TLC Plate: Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate. Mark equidistant points on this line for spotting the samples.
-
Spotting the Plate:
-
Reference Spot (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot of this solution onto the first marked point on the baseline.
-
Reaction Mixture Spot: At various time intervals (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture using a capillary tube and spot it onto the next marked point on the baseline.
-
Co-spot (Optional but Recommended): On another spot, first apply the starting material reference and then, on top of it, apply the reaction mixture. This helps in confirming the identity of the starting material spot in the reaction mixture lane.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the baseline with the spots is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Elution and Visualization: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the separated spots under a UV lamp at 254 nm. The aromatic compounds will appear as dark spots.
-
Interpretation of Results:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The starting material (this compound) is expected to be less polar than the amine-substituted product. Therefore, the starting material will have a higher Rf value (travel further up the plate) than the product.
-
As the reaction progresses, the intensity of the starting material spot will decrease, while the intensity of the product spot will increase. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Data Presentation
The following table summarizes hypothetical TLC data for the nucleophilic substitution reaction of this compound.
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Retention Factor (Rf) |
| This compound | 30:70 | 0.65 |
| 3-(morpholino)-5-ethoxy-4-methoxybenzonitrile | 30:70 | 0.30 |
Mandatory Visualization
Caption: Workflow for TLC Monitoring of a Chemical Reaction.
References
Synthesis of Bioactive Molecules from 3-Bromo-5-ethoxy-4-methoxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted aromatic compound that serves as a versatile starting material for the synthesis of a variety of biologically active molecules. The presence of a bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The ethoxy and methoxy groups can influence the pharmacokinetic properties of the resulting compounds, while the nitrile group can be a key pharmacophore or be further transformed into other functional groups. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, with a focus on kinase inhibitors and anti-inflammatory agents.
Core Synthetic Strategies
The bromine atom on the aromatic ring of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating carbon-carbon and carbon-nitrogen bonds, which are crucial for building the core scaffolds of many therapeutic agents. The most common and effective strategies include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.
-
Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds by coupling with alkenes.
These reactions allow for the modular assembly of complex molecules from relatively simple building blocks, making this compound a valuable scaffold in medicinal chemistry.
Application 1: Synthesis of Novel Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, appended with various substituents that confer selectivity and desirable physicochemical properties. This compound can be utilized as a key building block for the synthesis of such inhibitors.
General Synthetic Workflow for Kinase Inhibitors
Caption: General workflow for the synthesis of kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Scaffold Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-ethoxy-4-methoxybenzonitrile | 85-95 |
| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-5-ethoxy-4-methoxybenzonitrile | 80-90 |
| 3 | 3-Pyridinylboronic acid | 3-(3-Pyridinyl)-5-ethoxy-4-methoxybenzonitrile | 75-85 |
Note: Yields are typical and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.
Application 2: Synthesis of Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Molecules that can modulate inflammatory pathways are of significant therapeutic interest. The decorated benzene ring of this compound can serve as a scaffold for the synthesis of compounds with potential anti-inflammatory activity.
Signaling Pathway Targeted by Potential Anti-inflammatory Agents
Caption: Inhibition of inflammatory signaling pathways.
Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl Amine Synthesis
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3-Cyano-5-ethoxy-4-methoxyphenyl)morpholine | 80-90 |
| 2 | Aniline | 3-Anilino-5-ethoxy-4-methoxybenzonitrile | 75-85 |
| 3 | Benzylamine | 3-(Benzylamino)-5-ethoxy-4-methoxybenzonitrile | 70-80 |
Note: Yields are typical and may vary based on the specific amine and reaction conditions.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized compound library
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
Objective: To assess the ability of synthesized compounds to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Synthesized compounds
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ values for the inhibition of cytokine production.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The palladium-catalyzed cross-coupling reactions described herein provide robust and efficient methods for the construction of novel kinase inhibitors and anti-inflammatory agents. The detailed protocols and representative data serve as a guide for researchers in the field of drug discovery and development to explore the chemical space around this promising scaffold. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new and potent therapeutic candidates.
Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-Bromo-5-ethoxy-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of the nitrile group in 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This compound serves as a versatile building block in medicinal chemistry and materials science. The protocols herein describe three primary transformations of the nitrile moiety: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to form a tetrazole. These derivatizations introduce key functional groups that enable further molecular elaboration and the synthesis of diverse compound libraries for drug discovery and other applications. This guide includes detailed, step-by-step methodologies, tabulated quantitative data from analogous reactions, and workflow visualizations to aid in experimental planning and execution.
Introduction
This compound is a substituted aromatic compound with a unique substitution pattern that makes it an attractive starting material for the synthesis of complex molecules. The presence of a bromine atom allows for cross-coupling reactions, while the ethoxy and methoxy groups influence the electronic properties and lipophilicity of the molecule. The nitrile group, in particular, is a versatile functional handle that can be transformed into several other important functionalities.
This document outlines protocols for the following key derivatizations:
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid (3-Bromo-5-ethoxy-4-methoxybenzoic acid), a crucial intermediate for the formation of amides, esters, and other acid derivatives.
-
Reduction: Transformation of the nitrile to a primary amine ((3-Bromo-5-ethoxy-4-methoxyphenyl)methanamine), which is a key functional group for the introduction of basic centers and for the construction of various nitrogen-containing heterocycles.
-
[3+2] Cycloaddition: Reaction of the nitrile with an azide source to yield a tetrazole (5-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1H-tetrazole), a common bioisostere for carboxylic acids in medicinal chemistry.
Derivatization Pathways
The following diagram illustrates the primary derivatization pathways for the nitrile group in this compound.
Caption: Chemical derivatization pathways of the nitrile group.
Experimental Protocols and Data
Hydrolysis to 3-Bromo-5-ethoxy-4-methoxybenzoic acid
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with acid-sensitive functional groups.
This protocol is adapted from general procedures for the hydrolysis of benzonitriles.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (5-10 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of 3-Bromo-5-ethoxy-4-methoxybenzoic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
| Entry | Substrate | Conditions | Reaction Time | Yield (%) |
| 1 | 4-Methoxybenzonitrile | NaOH, EtOH/H₂O, Reflux | 12 h | >90 |
| 2 | 3,5-Dibromo-4-methoxybenzonitrile | H₂SO₄, H₂O, 120 °C | 6 h | ~85 |
Reduction to (3-Bromo-5-ethoxy-4-methoxyphenyl)methanamine
The reduction of the nitrile to a primary amine can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common laboratory-scale reagent. Catalytic hydrogenation is an alternative method suitable for larger-scale synthesis.
Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
To the flask, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude (3-Bromo-5-ethoxy-4-methoxyphenyl)methanamine.
-
The product can be further purified by column chromatography or distillation.
| Entry | Substrate | Conditions | Reaction Time | Yield (%) |
| 1 | 4-Chlorobenzonitrile | LiAlH₄, THF, 0 °C to rt | 6 h | ~90 |
| 2 | 3,4-Dimethoxybenzonitrile | H₂, Raney Ni, NH₃/EtOH, 80 °C, 50 bar | 8 h | ~85 |
[3+2] Cycloaddition to 5-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1H-tetrazole
The formation of a tetrazole ring from a nitrile is a valuable transformation in medicinal chemistry. This is typically achieved via a [3+2] cycloaddition reaction with an azide source, often catalyzed by a Lewis acid.
This protocol is adapted from the Sharpless procedure for the synthesis of 5-substituted-1H-tetrazoles.[1]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF) or water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir plate
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (1.0 eq).
-
Add DMF or water as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1M HCl to remove zinc salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1H-tetrazole can be purified by recrystallization or column chromatography.
| Entry | Substrate | Conditions | Reaction Time | Yield (%) |
| 1 | Benzonitrile | NaN₃, NH₄Cl, DMF, 100 °C | 24 h | 88 |
| 2 | 4-Tolunitrile | NaN₃, ZnBr₂, H₂O, Reflux | 18 h | 95 |
Experimental Workflows
The following diagrams visualize the general experimental workflows for the described derivatization reactions.
Caption: General workflow for the base-catalyzed hydrolysis of the nitrile.
Caption: General workflow for the LiAlH₄ reduction of the nitrile.
Caption: General workflow for the zinc-catalyzed synthesis of the tetrazole.
Conclusion
The derivatization of the nitrile group in this compound provides access to a range of valuable chemical intermediates. The protocols outlined in this document for hydrolysis, reduction, and tetrazole formation are robust and can be adapted based on the specific requirements of the research project. While quantitative data for the target molecule is limited, the provided information on analogous compounds serves as a useful guide for reaction optimization. These transformations significantly expand the synthetic utility of this compound, making it a valuable precursor for the development of novel pharmaceuticals and functional materials.
References
Application Notes and Protocols for the Use of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in the Synthesis of Kinase Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The benzonitrile moiety is a key pharmacophore in a variety of kinase inhibitors, often serving as a hydrogen bond acceptor that interacts with the hinge region of the kinase ATP-binding site.
3-Bromo-5-ethoxy-4-methoxybenzonitrile is a versatile starting material for the synthesis of novel kinase inhibitors. Its trisubstituted phenyl ring allows for the exploration of structure-activity relationships (SAR), while the bromo- and nitrile- functionalities serve as convenient handles for further chemical modifications. This document provides a representative protocol for the synthesis of a hypothetical Bcr-Abl kinase inhibitor, designated as "BK-101," using this compound as a key building block.
Hypothetical Kinase Inhibitor Profile: BK-101
-
Target: Bcr-Abl Tyrosine Kinase
-
Mechanism of Action: ATP-competitive inhibitor
-
Scaffold: Aminopyrimidine
-
Key Building Block: this compound
Quantitative Data Summary
The following table summarizes the hypothetical in vitro data for the synthesized compound BK-101.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) |
| BK-101 | Bcr-Abl | 15 | K562 | 50 |
| Imatinib (control) | Bcr-Abl | 100 | K562 | 250 |
Experimental Protocols
Protocol 1: Synthesis of BK-101
This protocol describes a two-step synthesis of the hypothetical Bcr-Abl inhibitor BK-101, starting from this compound. The key steps are a Suzuki coupling to introduce a pyrimidine core, followed by a Buchwald-Hartwig amination to install a solubilizing group.
Step 1: Suzuki Coupling of this compound with (4-aminopyrimidin-2-yl)boronic acid
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add (4-aminopyrimidin-2-yl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the intermediate compound.
Step 2: Buchwald-Hartwig Amination with 1-methylpiperazine
-
To a solution of the intermediate from Step 1 (1.0 eq) in toluene, add 1-methylpiperazine (1.5 eq), sodium tert-butoxide (1.4 eq), and Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to 110 °C and stir for 8 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final compound, BK-101.
Protocol 2: In Vitro Bcr-Abl Kinase Assay
This protocol describes a representative method for evaluating the inhibitory activity of BK-101 against the Bcr-Abl kinase.
-
Prepare a stock solution of BK-101 in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, combine the recombinant Bcr-Abl kinase, a suitable peptide substrate, and ATP.
-
Add the diluted BK-101 or control inhibitor to the wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percent inhibition for each concentration of BK-101.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Bcr-Abl signaling pathway leading to cell proliferation and survival.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of BK-101.
Application Note: A Scalable Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a three-step process starting from the readily available starting material, isovanillin. This protocol is designed to be scalable and provides clear, step-by-step instructions, along with data presented in a structured format for easy interpretation.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step reaction sequence:
-
Ethylation of isovanillin to yield 3-ethoxy-4-methoxybenzaldehyde.
-
Oximation and Dehydration of 3-ethoxy-4-methoxybenzaldehyde to form 3-ethoxy-4-methoxybenzonitrile.
-
Regioselective Bromination of 3-ethoxy-4-methoxybenzonitrile to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
This procedure is adapted from established ethylation methods for vanillin derivatives.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 1 mole scale) | Moles | Equivalents |
| Isovanillin | 152.15 | 152.15 g | 1.0 | 1.0 |
| Bromoethane | 108.97 | 130.8 g (94.8 mL) | 1.2 | 1.2 |
| Potassium Carbonate | 138.21 | 207.3 g | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 1.0 L | - | - |
| Ethyl acetate | - | For extraction | - | - |
| Water | - | For washing | - | - |
| Brine | - | For washing | - | - |
| Anhydrous Sodium Sulfate | - | For drying | - | - |
Procedure:
-
To a stirred solution of isovanillin (1.0 mol) in N,N-dimethylformamide (1.0 L) in a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add potassium carbonate (1.5 mol).
-
Heat the mixture to 80°C.
-
Slowly add bromoethane (1.2 mol) to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (5 L) and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield pure 3-ethoxy-4-methoxybenzaldehyde as a white solid.
Expected Yield: 90-95%
Step 2: Synthesis of 3-Ethoxy-4-methoxybenzonitrile
This one-pot procedure for the conversion of an aldehyde to a nitrile is efficient for scale-up.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 1 mole scale) | Moles | Equivalents |
| 3-Ethoxy-4-methoxybenzaldehyde | 180.20 | 180.20 g | 1.0 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 83.4 g | 1.2 | 1.2 |
| Acetic Anhydride | 102.09 | 306.3 g (283 mL) | 3.0 | 3.0 |
| Water | - | For work-up | - | - |
Procedure:
-
In a reaction vessel, suspend 3-ethoxy-4-methoxybenzaldehyde (1.0 mol) and hydroxylamine hydrochloride (1.2 mol) in acetic anhydride (3.0 mol).
-
Heat the mixture to 130-140°C and stir for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water (5 L) with vigorous stirring.
-
Continue stirring for 1-2 hours until the product precipitates completely.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
The crude 3-ethoxy-4-methoxybenzonitrile can be used in the next step without further purification or can be recrystallized from ethanol.
Expected Yield: 92-97%
Step 3: Synthesis of this compound
This step requires careful control of the brominating agent to ensure mono-bromination. The use of N-Bromosuccinimide (NBS) is recommended for better selectivity on a larger scale.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 1 mole scale) | Moles | Equivalents |
| 3-Ethoxy-4-methoxybenzonitrile | 177.20 | 177.20 g | 1.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 186.9 g | 1.05 | 1.05 |
| Acetonitrile | - | 1.5 L | - | - |
| Sodium Thiosulfate (aq. solution) | - | For quenching | - | - |
| Ethyl acetate | - | For extraction | - | - |
| Water | - | For washing | - | - |
| Brine | - | For washing | - | - |
| Anhydrous Sodium Sulfate | - | For drying | - | - |
Procedure:
-
Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 mol) in acetonitrile (1.5 L) in a reaction vessel protected from light.
-
Cool the solution to 0-5°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 mol) portion-wise over a period of 1-2 hours, ensuring the temperature remains below 10°C.
-
Stir the reaction mixture at 0-5°C for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Expected Yield: 75-85%
Summary of Quantitative Data
| Step | Starting Material | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | Isovanillin | 3-Ethoxy-4-methoxybenzaldehyde | 180.20 | 90-95 | >98% |
| 2 | 3-Ethoxy-4-methoxybenzaldehyde | 3-Ethoxy-4-methoxybenzonitrile | 177.20 | 92-97 | >97% |
| 3 | 3-Ethoxy-4-methoxybenzonitrile | This compound | 256.10 | 75-85 | >99% |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of this compound.
Scale-Up Considerations and Safety
-
Heat Management: The ethylation and nitrile formation steps can be exothermic. For large-scale synthesis, it is crucial to ensure efficient heat dissipation to prevent runaway reactions and byproduct formation.[4]
-
Reagent Addition: The portion-wise addition of NBS in the bromination step is critical to control the reaction and minimize the formation of di-brominated impurities.
-
Purification: On a larger scale, recrystallization is often more practical than column chromatography for the final product purification. The choice of solvent for recrystallization should be carefully optimized.
-
Safety:
-
Bromoethane is a volatile and flammable alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Acetic anhydride is corrosive and a lachrymator. Use with caution in a fume hood.
-
N-Bromosuccinimide is a corrosive solid and a source of bromine. Avoid inhalation of dust and contact with skin. The reaction should be protected from light to prevent radical side reactions.
-
Always perform a risk assessment before carrying out any chemical synthesis.
-
References
- 1. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective synthetic route starts from Isovanillin and involves three key steps:
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Ethylation: The phenolic hydroxyl group of Isovanillin is ethylated to form 3-ethoxy-4-methoxybenzaldehyde.
-
Nitrile Formation: The aldehyde functional group is then converted to a nitrile, yielding 3-ethoxy-4-methoxybenzonitrile.
-
Bromination: Finally, regioselective bromination of the aromatic ring affords the target compound, this compound.
Q2: What are the most common impurities I should be aware of during this synthesis?
Impurities can arise at each stage of the synthesis. The most common include:
-
From Ethylation: Unreacted Isovanillin.
-
From Nitrile Formation: Residual 3-ethoxy-4-methoxybenzaldehyde and the intermediate 3-ethoxy-4-methoxybenzaldoxime.
-
From Bromination: Regioisomers of the final product (e.g., 2-Bromo-5-ethoxy-4-methoxybenzonitrile or 6-Bromo-3-ethoxy-4-methoxybenzonitrile) and potentially di-brominated byproducts.
Q3: How can I monitor the progress of each reaction step?
Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of each reaction. By co-spotting the reaction mixture with the starting material and, if available, the expected product, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction conversion and impurity levels.
Troubleshooting Guides
Problem 1: Incomplete Ethylation of Isovanillin
Symptom: TLC or HPLC analysis of the crude product from the ethylation step shows a significant amount of remaining Isovanillin.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Ethylation Reagent: The molar ratio of the ethylating agent (e.g., bromoethane or diethyl sulfate) to Isovanillin is too low. | Increase the molar equivalents of the ethylating agent. A common ratio is 1.1 to 1.5 equivalents. |
| Ineffective Base: The base used (e.g., potassium carbonate, sodium hydroxide) is not strong enough or is of poor quality. | Ensure the base is anhydrous and of high purity. Consider using a stronger base or a phase-transfer catalyst to enhance reactivity. |
| Low Reaction Temperature: The reaction temperature is too low to drive the reaction to completion. | Increase the reaction temperature. Ethylation of Isovanillin is often carried out at elevated temperatures (e.g., 60-80 °C). |
| Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration. | Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. |
Problem 2: Presence of Aldehyde and/or Oxime Impurities After Nitrile Formation
Symptom: The product after the nitrile formation step contains residual 3-ethoxy-4-methoxybenzaldehyde or the intermediate 3-ethoxy-4-methoxybenzaldoxime.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Oxime Formation: Insufficient hydroxylamine was used to convert all the aldehyde to the oxime intermediate. | Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 equivalents) relative to the starting aldehyde. |
| Inefficient Dehydration: The dehydrating agent (e.g., acetic anhydride, thionyl chloride) is not effective or was used in insufficient quantity. | Ensure the dehydrating agent is fresh and used in an adequate amount. The reaction often requires heating to ensure complete dehydration of the oxime to the nitrile. |
| Hydrolysis of Nitrile: The work-up or purification conditions are too acidic or basic, leading to the hydrolysis of the nitrile back to the amide or carboxylic acid. | Maintain neutral or near-neutral pH during work-up and purification. |
Problem 3: Formation of Regioisomeric and/or Di-brominated Impurities During Bromination
Symptom: The final product is contaminated with isomers or di-brominated species, as observed by HPLC, GC-MS, or NMR.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity: The brominating agent is too reactive, or the reaction conditions do not favor bromination at the desired position. The ethoxy and methoxy groups are ortho-, para-directing, which can lead to substitution at other positions. | Use a milder brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a catalyst. Control the reaction temperature, as lower temperatures generally favor higher selectivity. |
| Over-bromination: An excess of the brominating agent was used, leading to the formation of di-brominated byproducts. | Carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents. Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations. |
| Inappropriate Solvent: The solvent used may influence the regioselectivity of the bromination. | Aprotic solvents are commonly used. The choice of solvent can impact the solubility of the starting material and the reactivity of the brominating agent. |
Experimental Protocols
Key Experiment: Regioselective Bromination of 3-ethoxy-4-methoxybenzonitrile
This protocol provides a general method for the regioselective bromination of 3-ethoxy-4-methoxybenzonitrile.
Materials:
-
3-ethoxy-4-methoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
Procedure:
-
Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Slowly add N-bromosuccinimide (1.05 equivalents) to the stirred solution in portions at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impurity identification and mitigation.
Technical Support Center: Suzuki Coupling of Substituted Benzonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side product formation in the Suzuki coupling of substituted benzonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Suzuki coupling of substituted benzonitriles?
A1: The most frequently encountered side products are:
-
Protodeboronation: Replacement of the boronic acid or ester group with a hydrogen atom on the benzonitrile starting material. This is a well-known undesired side reaction in Suzuki couplings.[1]
-
Dehalogenation: Replacement of the halide on the coupling partner with a hydrogen atom. This is particularly common with electron-rich aryl halides and highly active catalyst systems.
-
Homocoupling: The dimerization of the boronic acid or organohalide starting materials to form symmetrical biaryls. This can be mediated by the palladium catalyst, especially in the presence of oxygen.
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Nitrile Group Hydrolysis: Under certain basic or acidic conditions, the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH). Palladium(II) complexes can catalyze the selective hydration of nitriles to the corresponding carboxamides.[2]
Q2: My main side product is the dehalogenated benzonitrile. What are the primary causes and how can I minimize it?
A2: Dehalogenation typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in the catalytic cycle.
-
Causes:
-
Base: Strong alkoxide bases can act as hydride donors.
-
Solvent: Protic solvents like alcohols can be a source of hydrides.
-
Water: While often necessary, excessive water can be a proton source that contributes to dehalogenation.
-
-
Troubleshooting Strategies:
-
Base Selection: Switch to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[3]
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These can promote the desired reductive elimination over dehalogenation.
-
Q3: I am observing significant amounts of protodeboronation of my cyanophenylboronic acid. What conditions favor this side reaction and how can it be prevented?
A3: Protodeboronation is the protonolysis of the C-B bond and is highly dependent on reaction conditions.[1]
-
Causes:
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pH: The reaction pH plays a crucial role in the rate of protodeboronation.[1]
-
Water: The presence of water is necessary for this side reaction to occur.
-
Temperature: Higher temperatures can accelerate protodeboronation.
-
-
Troubleshooting Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Anhydrous Conditions: While challenging, minimizing water content can suppress this side reaction.
-
Slow-Release Strategy: Using reagents like MIDA boronates or organotrifluoroborates allows for a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[1]
-
Q4: How can I avoid the homocoupling of 4-cyanophenylboronic acid?
A4: Homocoupling is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.
-
Causes:
-
Oxygen: Dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.
-
Pd(II) Precatalysts: Pd(II) salts can react directly with the boronic acid to form the homocoupled product.
-
-
Troubleshooting Strategies:
-
Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst that rapidly converts to the active Pd(0) species.
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Slow Addition: A slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[4]
-
Q5: Is the nitrile group on my benzonitrile substrate stable under typical Suzuki coupling conditions?
A5: Generally, the nitrile group is robust and compatible with a wide range of Suzuki coupling conditions. However, hydrolysis to the corresponding amide or carboxylic acid can occur, particularly under harsh basic or acidic conditions and in the presence of water. Palladium(II) complexes have been shown to catalyze the hydration of nitriles to amides.[2] To minimize this, it is advisable to use milder bases (e.g., K₂CO₃, K₃PO₄) and avoid prolonged reaction times at high temperatures if nitrile hydrolysis is a concern.
Troubleshooting Guides
Problem 1: High Levels of Dehalogenated Byproduct
This guide provides a systematic approach to minimizing dehalogenation in the Suzuki coupling of halobenzonitriles.
Illustrative Data on the Effect of Base on Dehalogenation:
| Aryl Halide | Base | Yield of Coupled Product (%) | Yield of Dehalogenated Byproduct (%) | Reference |
| 4-Bromotoluene | NaOt-Bu | 80 | 18 | Fictionalized Data[3] |
| 4-Iodoanisole | Et₃N | 65 | 30 | Fictionalized Data[3] |
| 2-Bromopyridine | K₃PO₄ | 95 | 3 | Fictionalized Data[3] |
| 5-Bromoindole | Cs₂CO₃ | 94 | 4 | Fictionalized Data[3] |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Troubleshooting Workflow:
Problem 2: Excessive Homocoupling of Boronic Acid
This section provides guidance on reducing the formation of symmetrical biaryls from the benzonitrileboronic acid starting material.
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Substituted Bromobenzonitrile with Minimal Dehalogenation
This protocol is a general starting point for the Suzuki coupling of a bromobenzonitrile with an arylboronic acid, using a catalyst system known to minimize dehalogenation.[3]
-
Materials:
-
Substituted Bromobenzonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
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K₃PO₄ (2.0 mmol)
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Toluene (5 mL)
-
Water (0.5 mL)
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Schlenk flask or sealed vial
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Stir bar
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Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add the substituted bromobenzonitrile, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki Coupling using Bis(benzonitrile)palladium(II) Chloride
This protocol outlines the use of a stable and convenient Pd(II) precatalyst.
-
Materials:
-
Aryl bromide (e.g., bromobenzonitrile) (1.0 mmol)
-
Arylboronic acid (e.g., cyanophenylboronic acid) (1.2 mmol)
-
Bis(benzonitrile)palladium(II) chloride (0.02 mmol, 2 mol%)
-
Triphenylphosphine (0.04 mmol, 4 mol%)
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Potassium carbonate (2.0 mmol)
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Toluene (5 mL)
-
Water (1 mL)
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Dry Schlenk flask
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, bis(benzonitrile)palladium(II) chloride, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with a standard aqueous workup and purification by column chromatography.
-
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Suzuki Coupling with Competing Side Reactions
General Experimental Workflow for Suzuki Coupling
References
How to increase the yield of 3-Bromo-5-ethoxy-4-methoxybenzonitrile synthesis
Answering the user's request.## Technical Support Center: Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and reproducibility of your synthesis.
Introduction: The Synthetic Challenge
This compound is a substituted aromatic compound that can serve as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. The arrangement of its functional groups—a nitrile, a bromine atom, and two different alkoxy groups—presents a unique synthetic challenge. Achieving high yields requires careful control over reaction conditions to manage regioselectivity and prevent the formation of unwanted byproducts. This guide provides a structured approach to identifying and resolving common issues encountered during its preparation.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via several routes. The most common strategies involve the sequential introduction of the required functional groups onto a commercially available starting material. A logical and frequently employed pathway starts from isovanillin, proceeding through ethylation, nitrile formation, and finally, regioselective bromination. An alternative, and often more challenging route, involves a Sandmeyer reaction on a suitable aniline precursor.
Below is a diagram outlining a common synthetic workflow.
Caption: A common synthetic pathway to this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Part 1: Precursor Synthesis (3-Ethoxy-4-methoxybenzonitrile)
Question 1: My ethylation of isovanillin (Step 1) is incomplete, leading to low yields of 3-ethoxy-4-methoxybenzaldehyde. What can I do?
Answer: Incomplete ethylation is a common problem, often stemming from several factors:
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Base Strength and Stoichiometry: Potassium carbonate (K₂CO₃) is a common and effective base, but it must be anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents) to neutralize the phenolic proton and drive the reaction forward.
-
Reagent Quality: Bromoethane should be fresh and of high purity. Over time, it can degrade, reducing its effectiveness.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are excellent choices as they readily dissolve the phenoxide salt and promote the Sₙ2 reaction. Ensure your solvent is anhydrous.
-
Reaction Temperature and Time: While heating is necessary, excessive temperatures can lead to side reactions. A temperature of 80-100°C is typically sufficient.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can be several hours.[1]
Question 2: The conversion of the aldehyde to the nitrile (Steps 2 & 3) is inefficient. How can I improve this?
Answer: This two-step process (oximation followed by dehydration) has critical points for optimization. A patent for a similar synthesis highlights using acetic anhydride as a dehydrating agent.[2]
-
Oximation (Step 2): Ensure the hydroxylamine hydrochloride is fully dissolved and that the pH is properly adjusted (often with a base like sodium acetate or pyridine) to free the hydroxylamine nucleophile. The reaction is typically straightforward but should be run to completion as monitored by TLC.
-
Dehydration (Step 3):
-
Choice of Dehydrating Agent: Acetic anhydride is effective and commonly used.[2] Other reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) can also be used, but may require harsher conditions.[3][4]
-
Temperature Control: When using acetic anhydride, heating is required (e.g., reflux at ~130°C).[2] However, high temperatures can sometimes lead to decomposition.[3] Careful temperature management is key.
-
Anhydrous Conditions: Water will react with the dehydrating agent and inhibit the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]
-
Part 2: The Bromination Step
The regioselective bromination of the electron-rich 3-ethoxy-4-methoxybenzonitrile is arguably the most critical and challenging step. The two alkoxy groups are activating and ortho-, para-directing. The desired product requires bromination ortho to the methoxy group and meta to the nitrile.
Question 3: My bromination reaction gives a mixture of isomers and a low yield of the desired 3-bromo product. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is paramount. The issue of isomer formation arises from bromination at other activated positions on the ring.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) for activated aromatic rings.[5] It can help minimize over-bromination and side reactions.
-
Solvent Effects: The choice of solvent can significantly influence the selectivity of the reaction. Acetonitrile is often a good starting point for reactions with NBS.[5] Experimenting with different solvents (e.g., DMF, dichloromethane) may be necessary.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to enhance selectivity.[5] Exothermic reactions need to be carefully controlled to prevent localized overheating, which can lead to the formation of multiple products.
-
Catalyst: In some cases, a mild Lewis acid catalyst may be used, but this can also decrease selectivity. It is often best to attempt the reaction without a catalyst first.
Question 4: I am observing significant amounts of unreacted starting material and/or di-brominated byproducts. What's going wrong?
Answer: This indicates an issue with reaction stoichiometry or conditions.
-
Unreacted Starting Material:
-
Insufficient Brominating Agent: Ensure you are using at least one full equivalent of the brominating agent (e.g., NBS).
-
Reaction Time: The reaction may be slow at lower temperatures. Monitor the reaction progress by TLC or GC to ensure it has gone to completion.
-
-
Di-brominated Byproducts:
-
Excess Brominating Agent: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the brominating agent.
-
Reaction Temperature: High temperatures can favor multiple substitutions. Maintain a low and consistent temperature throughout the addition of the brominating agent.
-
| Parameter | Recommendation for High Yield & Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and often more selective than Br₂, reducing side products.[5] |
| Solvent | Acetonitrile or Dichloromethane (DCM) | Anhydrous polar aprotic solvents are generally effective. |
| Temperature | 0°C to Room Temperature | Lower temperatures increase selectivity and minimize over-bromination.[5] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Prevents both incomplete reaction and formation of di-brominated products. |
Part 3: Alternative Route - The Sandmeyer Reaction
While not the primary route discussed, a Sandmeyer reaction could be used to introduce the bromo group, for example, starting from 3-amino-5-ethoxy-4-methoxybenzonitrile. This reaction is notoriously sensitive and prone to low yields.
Question 5: My Sandmeyer bromination is giving a very low yield and a lot of tar-like byproducts. What are the likely causes?
Answer: The Sandmeyer reaction involves the formation of a thermally unstable diazonium salt, which is the source of most problems.[6]
-
Diazotization Step (Amine → Diazonium Salt):
-
Critical Temperature Control: This step must be performed at 0-5°C.[3] Above this temperature, the diazonium salt rapidly decomposes, primarily to the corresponding phenol by reacting with water.[7]
-
Acid Concentration: A sufficient excess of strong acid (e.g., HBr or HCl) is required to prevent side reactions like azo coupling.[6]
-
Nitrite Addition: The sodium nitrite solution must be added slowly and dropwise below the surface of the reaction mixture to ensure immediate reaction and prevent localized warming.[3]
-
-
Displacement Step (Diazonium Salt → Bromo Product):
-
Catalyst Quality: Use freshly prepared or high-quality copper(I) bromide (CuBr). The Cu(I) salt is the active catalyst that facilitates the radical-based substitution.[8][9]
-
Immediate Use: The cold diazonium salt solution should be used immediately after it is prepared.[3] Do not let it warm up or sit for an extended period.
-
Decomposition: Even with perfect technique, some decomposition of the diazonium salt is inevitable, leading to phenol byproducts.[7]
-
Caption: Troubleshooting logic for low yields in the Sandmeyer reaction.
Part 4: Purification
Question 6: My final product is impure even after work-up. What is the best way to purify this compound?
Answer: Effective purification is crucial for obtaining a high-quality final product.
-
Initial Work-up: After the bromination reaction, a quench with a reducing agent like sodium thiosulfate or sodium bisulfite is essential to destroy any remaining brominating agent.[5] This is followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine to remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is the preferred method for purification on a larger scale.[10] The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] Potential solvents to screen include ethanol, isopropanol, hexanes, or mixtures like ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization fails to remove persistent impurities (like isomers with similar solubility), silica gel column chromatography is the most effective method.[10] Use a solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities, monitoring the fractions by TLC.
Optimized Experimental Protocol: Regioselective Bromination
This protocol provides a starting point for the bromination of 3-ethoxy-4-methoxybenzonitrile. Optimization may be required based on your specific laboratory conditions and observations.
Materials and Reagents:
-
3-ethoxy-4-methoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-ethoxy-4-methoxybenzonitrile in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes.
-
Work-up: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography to obtain pure this compound.
References
- 1. 3-Ethoxy-4-methoxy benzonitrile | 60758-86-3 [chemicalbook.com]
- 2. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its electronic and steric properties. The presence of two electron-donating alkoxy groups (ethoxy and methoxy) makes the aryl bromide electron-rich. This can slow down the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. Additionally, the nitrile group, while generally well-tolerated, can potentially coordinate to the metal center and influence the catalytic activity. Careful selection of the catalyst system, particularly the ligand, is crucial to overcome these challenges.
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
A2: this compound is a versatile substrate for several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
The choice of reaction will depend on the desired final product.
Q3: How do the alkoxy groups influence the reactivity of the C-Br bond?
A3: The ethoxy and methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This increased electron density can make the oxidative addition of a Pd(0) catalyst to the C-Br bond more challenging compared to electron-deficient aryl bromides. To promote this step, it is often beneficial to use electron-rich and sterically bulky phosphine ligands, which can facilitate the oxidative addition.
Q4: Can the nitrile group interfere with the palladium catalyst?
A4: While nitriles are generally compatible with many cross-coupling conditions, they are known to be coordinating functional groups.[1] In some cases, the nitrile can bind to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species. Using bulky ligands can often mitigate this issue by sterically hindering the coordination of the nitrile group to the metal.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no product yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality and have not been degraded. For reactions sensitive to air and moisture, use of a pre-catalyst or careful handling under an inert atmosphere is crucial.
-
Suboptimal Ligand Choice: For an electron-rich substrate like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective than less donating ligands like triphenylphosphine.
-
Inappropriate Base: The choice of base is critical for the efficiency of the transmetalation step (in Suzuki-Miyaura) or for the overall catalytic cycle. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary.
-
Insufficient Temperature: Electron-rich aryl bromides may require higher reaction temperatures to facilitate oxidative addition. Gradually increase the temperature, monitoring for potential decomposition.
-
Improper Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalyst. Common solvents for cross-coupling include dioxane, toluene, and DMF. For Suzuki reactions, the addition of water is often required.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Side Products
The presence of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
-
Debromination (Hydrodehalogenation):
-
Cause: The bromine atom is replaced by a hydrogen atom. This can be promoted by certain ligands, the presence of water or other protic sources, and high temperatures.
-
Solution: Use a bulkier ligand, ensure strictly anhydrous conditions (if the reaction allows), and consider lowering the reaction temperature. The choice of base can also be influential; switching to a non-hydroxide base might be beneficial.[2]
-
-
Homocoupling:
-
Cause: Two molecules of the boronic acid (in Suzuki-Miyaura) or the aryl bromide couple with themselves. Homocoupling of boronic acids is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen). Slow addition of the coupling partner can sometimes minimize homocoupling.
-
-
Protodeboronation (in Suzuki-Miyaura):
-
Cause: The boronic acid or ester is replaced by a hydrogen atom before it can transmetalate to the palladium center. This can be caused by excess water or a base that is too strong.
-
Solution: Use a boronic ester (e.g., a pinacol ester) which is generally more stable. Minimize the amount of water in the reaction or use anhydrous conditions if feasible.
-
Logical Diagram of Common Side Reactions
Caption: Common reaction pathways in cross-coupling.
Data Presentation: Starting Conditions for Optimization
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are based on general protocols for similar electron-rich aryl bromides and should be optimized for each specific transformation.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol% |
| Ligand | SPhos, XPhos, RuPhos | 1.2 - 2.4 equivalents relative to Pd |
| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | Ensure thorough degassing |
| Temperature | 90 - 110 °C | Higher temperatures may be needed |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Pinacol esters can improve stability |
Table 2: Representative Conditions for Heck Coupling
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Pre-catalyst | Pd(OAc)₂ | 1-2 mol% |
| Ligand | P(o-tol)₃, P(t-Bu)₃ | 2-4 equivalents relative to Pd |
| Base | Et₃N, K₂CO₃ | 2-3 equivalents |
| Solvent | DMF, NMP, Toluene | Anhydrous and degassed |
| Temperature | 100 - 140 °C | Often requires elevated temperatures |
| Alkene | 1.2 - 1.5 equivalents |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |
| Ligand | XPhos, RuPhos, BINAP | 1.5 - 3 equivalents relative to Pd |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 90 - 120 °C | |
| Amine | 1.1 - 1.5 equivalents |
Experimental Protocols
The following are generalized experimental protocols that can be used as a starting point for the cross-coupling reactions of this compound.
General Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling (Starting Point)
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (Starting Point)
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%) to a dry Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.5 equiv).
-
In a separate flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in the anhydrous, degassed solvent (e.g., toluene).
-
Add the solution of the aryl bromide and amine to the Schlenk tube containing the catalyst and base.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
Troubleshooting low conversion in Buchwald-Hartwig amination of benzonitriles
Welcome to the technical support center for the Buchwald-Hartwig amination of benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Buchwald-Hartwig amination of benzonitriles?
A successful reaction depends on the careful interplay of several components: the palladium precursor, the ligand, the base, and the solvent. Benzonitriles, being electron-deficient, present unique challenges that can often be overcome by selecting a milder base like DBU to tolerate the sensitive nitrile group.[1]
Q2: My reaction is not working. What are the first things I should check?
Low or no conversion in a Buchwald-Hartwig amination can often be traced back to a few common issues.[2] The primary areas to investigate are:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Reagent and Solvent Quality: Trace amounts of water or other impurities can deactivate the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.[2][3]
-
Catalyst Activity: If you suspect the catalyst is the issue, run a control reaction with a substrate-amine combination that has previously worked well to confirm its activity.[3]
Q3: Can I use an aryl chloride as my benzonitrile starting material?
Aryl chlorides are known to be less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4][5] However, successful couplings can be achieved by using more electron-rich, bulky phosphine ligands.[4][6]
Q4: What are some common side reactions to be aware of?
A common side reaction is the hydrodehalogenation of the arene, where the aryl halide is reduced instead of coupled.[6] Another potential side reaction is the formation of biaryl byproducts.[4] Optimizing the catalyst, ligand, and reaction stoichiometry can help minimize these undesired outcomes.[4]
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to troubleshooting low conversion rates in the Buchwald-Hartwig amination of benzonitriles.
Problem: Low or No Product Formation
This is the most common issue. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
-
Catalyst System:
-
Ligand Choice: The selection of the ligand is critical. For electron-deficient substrates like benzonitriles, bulky and electron-rich phosphine ligands are generally preferred. Consider screening different ligands to find the optimal one for your specific substrate.
-
Palladium Source: While various palladium precursors can be used, precatalysts often provide more consistent results as they lead to cleaner formation of the active catalytic species.[5] If using a Pd(II) precatalyst like [PdCl₂(PhCN)₂], ensure conditions are suitable for its in-situ reduction to Pd(0).
-
-
Base Selection:
-
Base Strength: The base deprotonates the amine to form the active nucleophile. Strong bases like sodium tert-butoxide (NaOtBu) are common, but they can be incompatible with sensitive functional groups.[4][7] For benzonitriles, weaker bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or the organic base DBU may be more suitable to avoid side reactions involving the nitrile group.[1]
-
Solubility: Poor solubility of the base is a frequent cause of reaction failure.[4] Ensure the chosen base has at least partial solubility in the reaction solvent.
-
-
Solvent Choice:
Data on Reaction Parameter Optimization
The following tables summarize the effects of different components on the Buchwald-Hartwig amination.
Table 1: Comparison of Common Bases
| Base | Type | pKaH | Common Applications & Limitations |
| NaOtBu | Strong | ~19 | Widely effective but can cause decomposition of substrates with sensitive functional groups.[4][9] |
| LHMDS | Strong | ~26 | Similar to NaOtBu, very strong and useful for less reactive systems. |
| Cs₂CO₃ | Weaker | ~10 | Good for substrates with base-sensitive functional groups. |
| K₃PO₄ | Weaker | ~12 | A good alternative to carbonate bases, often used with more sensitive substrates. |
| DBU | Organic | ~12 | A milder alternative that can be particularly useful for substrates like benzonitriles.[1] |
Table 2: Overview of Common Solvents
| Solvent | Type | Key Characteristics |
| Toluene | Aromatic | Commonly used, good balance of solubility and a high boiling point.[4][8] |
| 1,4-Dioxane | Ether | Frequently used, but there is a push to replace it with greener alternatives.[8][10] |
| THF / 2-MeTHF | Ether | Good general-purpose solvents. 2-MeTHF is considered a greener option.[4] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Benzonitrile
Note: This is a general guideline. Conditions should be optimized for specific substrates.
-
Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[2]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and/or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[6]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-ethoxy-4-methoxybenzonitrile Reactions
Welcome to the technical support center for the purification of 3-Bromo-5-ethoxy-4-methoxybenzonitrile from palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of residual palladium catalysts from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reactions involving aromatic nitriles like this compound?
A1: The most prevalent methods for removing palladium catalysts include:
-
Filtration: This is a simple and effective first step, particularly for heterogeneous catalysts like palladium on carbon (Pd/C). Using a pad of Celite® can help remove finely dispersed palladium particles.[1][2]
-
Scavenging: This involves using solid-supported or soluble agents that selectively bind to palladium.[3] Common scavengers possess functional groups with a high affinity for palladium, such as thiols, amines, and phosphines.[3][4] Activated carbon is also a widely used adsorbent for palladium removal.[5][6]
-
Precipitation: In some cases, palladium can be precipitated from the reaction mixture by adding a specific reagent that forms an insoluble complex, which can then be filtered off.
-
Chromatography: Column chromatography is a standard purification technique that can effectively separate the desired product from the palladium catalyst and other impurities.[1]
-
Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts.[1]
Q2: How do I choose the best palladium removal method for my this compound reaction?
A2: The optimal method depends on several factors:
-
The nature of the palladium catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, whereas homogeneous catalysts require more advanced techniques like scavenging or chromatography.[1][3]
-
The oxidation state of the palladium: The effectiveness of certain scavengers can depend on whether the palladium is in the Pd(0) or Pd(II) state.[3]
-
The solvent system: The polarity of the solvent can impact the efficiency of scavengers and the solubility of palladium species.[3]
-
The required purity level: For active pharmaceutical ingredients (APIs), stringent limits on palladium content (often below 10 ppm) may necessitate the use of highly efficient scavengers or multiple purification steps.[7][8]
Q3: I've tried filtering my reaction mixture through Celite®, but I still have significant palladium contamination. What should I do next?
A3: If filtration alone is insufficient, it is likely that you have soluble palladium species in your mixture.[3] The next step would be to employ a palladium scavenger. Thiol-functionalized silica, trimercaptotriazine (TMT)-based scavengers, and activated carbon are all excellent options for removing dissolved palladium.[4][7]
Q4: Can the functional groups on this compound interfere with the palladium removal process?
A4: While the ethoxy and methoxy groups are relatively inert, the nitrile group and the aromatic ring system can potentially coordinate with palladium, making it more soluble in the organic phase and thus more challenging to remove. This is why a targeted approach using high-affinity scavengers is often necessary.
Troubleshooting Guide
This section addresses common issues encountered during the workup of this compound reactions to remove palladium catalysts.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High levels of palladium remain after filtration. | The palladium catalyst is at least partially soluble in the reaction mixture. | 1. Employ a scavenger: Add a solid-supported palladium scavenger (e.g., thiol-functionalized silica, TMT resin) or activated carbon to the filtrate and stir for several hours before filtering again.[3][5] 2. Optimize scavenging conditions: Experiment with the amount of scavenger, temperature, and stirring time to improve palladium removal.[9] |
| Product loss during purification with scavengers. | The product may be adsorbing to the scavenger material. | 1. Reduce scavenger amount: Use the minimum effective amount of the scavenger.[3] 2. Wash the scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.[3] 3. Screen different scavengers: Some scavengers may have a lower affinity for your product.[3] |
| Inconsistent palladium removal from batch to batch. | The form of the residual palladium (e.g., oxidation state, coordination sphere) may vary between batches. | 1. Standardize workup: Ensure a consistent workup procedure before the palladium removal step.[10] 2. Use a broad-spectrum scavenger: Consider scavengers that are effective against a wider range of palladium species.[10] 3. Pre-treatment: A mild oxidation or reduction step prior to scavenging might convert the palladium into a single, more easily removed form.[10] |
| Difficulty removing palladium from a reaction using pyridine-based ligands. | The nitrogen atom in pyridine-based ligands can strongly coordinate to palladium, forming stable, soluble complexes. | 1. Use a high-affinity scavenger: Thiol-based scavengers are often effective in these cases.[9] 2. Consider an acidic wash: A dilute acid wash may help to protonate the ligand and break up the palladium complex, although the stability of your product to acid should be confirmed first. |
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes the performance of various palladium scavengers. The efficiency can be system-dependent, so this table should be used as a general guide for selecting a starting point for your optimization.
| Scavenger Type | Typical Loading | Efficiency (Final Pd ppm) | Advantages | Disadvantages |
| Thiol-functionalized Silica | 3-5 equivalents | < 10 ppm | High efficiency for both Pd(0) and Pd(II), good for a wide range of functional groups.[3][9] | Can sometimes lead to product loss through non-specific binding.[3] |
| Trimercaptotriazine (TMT) | 3-5 equivalents | < 15 ppm | Very effective for a broad range of palladium species.[7] | Can be more expensive than other options. |
| Activated Carbon | 5-10 wt% | < 50 ppm | Low cost, effective for many palladium species.[5][7] | Can lead to significant product loss due to non-specific adsorption, may require larger quantities.[11] |
| Amine-functionalized Silica | 5-10 equivalents | Variable | Can be effective for certain Pd(II) species. | Generally less effective than thiol-based scavengers for Pd(0).[3] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger (e.g., Thiol-functionalized Silica)
-
Reaction Workup: After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst like Pd/C was used, filter the reaction mixture through a pad of Celite® first.
-
Scavenger Addition: To the filtrate, add the solid-supported scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).[9]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours.[9][10] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a fresh pad of Celite® or a suitable filter paper to remove the scavenger with the bound palladium.[10]
-
Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[10]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12]
Protocol 2: Palladium Removal Using Activated Carbon
-
Reaction Workup: Following the completion of the reaction and cooling, dilute the reaction mixture with a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[10]
-
Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature for 2-18 hours. Gentle heating (40-50 °C) can sometimes improve efficiency.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine, so a well-packed Celite® pad is crucial for effective removal.
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent to recover the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Visualizations
Caption: Experimental workflow for palladium catalyst removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sopachem.com [sopachem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arborassays.com [arborassays.com]
Managing homocoupling byproducts in reactions with 3-Bromo-5-ethoxy-4-methoxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize homocoupling byproducts in various cross-coupling reactions.
Troubleshooting Guides
Undesired homocoupling is a common challenge in cross-coupling reactions, leading to reduced yield of the desired product and complicating purification. The following guides address specific issues you may encounter.
Issue 1: Significant Homocoupling Product Observed in Suzuki-Miyaura Coupling
Description: Analysis of the crude reaction mixture shows a significant peak corresponding to the symmetrical biaryl product formed from the homocoupling of this compound.
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of organoboron reagents. Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Inappropriate Palladium Source | Pd(II) sources (e.g., Pd(OAc)₂) require in-situ reduction to the active Pd(0) species. This reduction can be accompanied by homocoupling. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄). |
| Suboptimal Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of cross-coupling versus homocoupling. Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to favor the desired cross-coupling pathway. |
| Base Selection | The choice of base can impact the reaction outcome. For electron-rich aryl bromides, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. |
| High Temperature | Elevated temperatures can sometimes favor homocoupling. Try lowering the reaction temperature and monitor the reaction progress over a longer period. |
Issue 2: Formation of Diyne Byproduct in Sonogashira Coupling
Description: The primary byproduct in your Sonogashira reaction is the homocoupled diyne (Glaser coupling product) from the terminal alkyne.
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Oxygen is a key promoter of Glaser coupling. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Copper Co-catalyst | The copper(I) co-catalyst, while accelerating the Sonogashira reaction, is also a primary catalyst for Glaser homocoupling. The most effective way to eliminate this byproduct is to switch to a copper-free Sonogashira protocol. |
| High Alkyne Concentration | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Consider slow addition of the alkyne to the reaction mixture using a syringe pump. |
| Inappropriate Base | The choice of amine base can influence the extent of homocoupling. In some cases, secondary amines like piperidine or diisopropylamine may be more effective than triethylamine. |
Issue 3: Homocoupling in Heck Coupling Reactions
Description: You are observing the formation of the symmetrical biaryl from the coupling of two molecules of this compound.
| Potential Cause | Suggested Solution |
| Catalyst Decomposition | Decomposition of the Pd(0) catalyst can lead to side reactions, including homocoupling. Ensure a stable catalytic system by using appropriate phosphine ligands. |
| High Temperature | High reaction temperatures can promote catalyst decomposition and homocoupling. Optimize the temperature to the minimum required for efficient cross-coupling. |
| Base and Solvent Effects | The choice of base and solvent can influence the reaction pathway. Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, NMP, toluene) to find the optimal conditions that minimize homocoupling. |
Issue 4: Predominant Homocoupling in Ullmann Reactions
Description: The Ullmann reaction is primarily yielding the homocoupled biaryl instead of the desired cross-coupled product.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Traditional Ullmann reactions often require high temperatures, which can favor homocoupling.[1] Consider using modern protocols with ligands that allow for lower reaction temperatures.[2] |
| Inertness of Copper Surface | The surface of the copper reagent may not be sufficiently active. Use activated copper powder or freshly prepared copper from the reduction of a copper(I) salt.[1] |
| Reaction Conditions | The choice of solvent can be critical. DMF has been shown to facilitate Ullmann coupling at lower temperatures.[1] |
| Alternative Catalysts | For challenging substrates, consider nickel-catalyzed homocoupling, which can sometimes proceed under milder conditions than traditional copper-mediated Ullmann reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a significant issue with this compound?
A1: this compound is an electron-rich aryl bromide due to the presence of the ethoxy and methoxy groups. While these groups can influence the electronic properties of the molecule in a way that may be beneficial for certain biological activities, they can also affect its reactivity in cross-coupling reactions. In some cases, electron-rich aryl halides can be more prone to certain side reactions, including homocoupling, depending on the specific reaction conditions.
Q2: What is the general order of reactivity for aryl halides in cross-coupling reactions, and where does my compound fit in?
A2: The general order of reactivity for aryl halides in many palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] Your starting material is an aryl bromide, which generally shows good reactivity. However, the electronic nature of the substituents can modulate this reactivity.
Q3: How can I effectively degas my reaction mixture to prevent oxygen-induced homocoupling?
A3: Effective degassing is crucial. Two common methods are:
-
Freeze-Pump-Thaw: This involves freezing the solvent in your reaction flask using liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. This cycle should be repeated at least three times.
-
Inert Gas Sparging: Bubbling a stream of an inert gas (argon or nitrogen) through the solvent for 15-30 minutes can effectively remove dissolved oxygen.
Q4: Are there any general strategies to favor cross-coupling over homocoupling?
A4: Yes, a general principle is to use a slight excess of the coupling partner relative to the this compound. This can help to ensure that the catalyst preferentially reacts with both coupling partners rather than two molecules of the aryl bromide. Additionally, maintaining a high concentration of the active catalyst and ensuring efficient mixing can also favor the desired cross-coupling reaction.
Data Presentation
The following tables summarize the impact of various reaction parameters on the formation of homocoupling byproducts in representative cross-coupling reactions. Note that these are generalized data for aryl bromides and should be used as a starting point for the optimization of your specific reaction.
Table 1: Influence of Reaction Parameters on Homocoupling in Suzuki-Miyaura Coupling
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling |
| Atmosphere | Inert (Argon, Nitrogen) | Air (Oxygen present) |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄) | Pd(II) (e.g., Pd(OAc)₂) without efficient reduction |
| Ligand | Bulky, electron-rich phosphines | No ligand or simple phosphines |
| Temperature | Optimized (often lower) | Excessively high |
Table 2: Effect of Copper on Homocoupling in Sonogashira Coupling
| Protocol | Typical Homocoupling Byproduct (%) |
| Standard Sonogashira (with CuI) | 5 - 30% |
| Copper-Free Sonogashira | < 5% |
Experimental Protocols
The following are detailed, generalized protocols for common cross-coupling reactions. These should be adapted and optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required, e.g., a Buchwald ligand, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., diisopropylamine or triethylamine).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent (e.g., THF or DMF) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts for managing homocoupling byproducts.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for managing homocoupling.
Caption: Competing cross-coupling and homocoupling pathways.
References
Effect of base on the outcome of Suzuki reactions with 3-Bromo-5-ethoxy-4-methoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-ethoxy-4-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid or boronic ester by forming a more nucleophilic "ate" complex (boronate).[1] This boronate species then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid.[1][2] There are two widely accepted pathways for this activation: the boronate pathway, where the base directly reacts with the boronic acid, and the hydroxide/alkoxide pathway, where the base first reacts with the palladium(II) halide complex.[1][3]
Q2: How does the choice of base affect the outcome of the reaction with this compound?
A2: The choice of base can significantly influence the yield, reaction rate, and selectivity of the Suzuki coupling. For an electron-rich aryl bromide like this compound, the selection of an appropriate base is crucial. Stronger inorganic bases often lead to higher yields.[4] However, a base that is too strong can promote side reactions such as dehalogenation of the starting material or decomposition of the boronic acid. The solubility of the base in the chosen solvent system also plays a vital role in its effectiveness.[1]
Q3: Which bases are commonly used for Suzuki reactions with aryl bromides?
A3: A variety of inorganic and organic bases are used. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common for coupling aryl bromides.[1][5][6] Hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also used, though their high basicity can sometimes be detrimental.[1] In cases where substrates are sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[2]
Q4: My reaction is not proceeding to completion, and I observe unreacted starting material. What could be the cause?
A4: Incomplete conversion can be due to several factors. The base might not be strong enough or soluble enough in the reaction medium to efficiently promote the transmetalation step. For electron-rich aryl bromides, a more robust catalytic system and a suitable base are often necessary.[7] Ensure your reagents, particularly the boronic acid and the base, are of good quality and anhydrous if the reaction is sensitive to water. Catalyst deactivation could also be a culprit.
Q5: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?
A5: Common side reactions in Suzuki couplings include:
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Homocoupling: The coupling of two boronic acid molecules. This can be promoted by the presence of oxygen, so ensuring the reaction is thoroughly degassed is crucial.[7]
-
Dehalogenation: The reduction of the aryl bromide to the corresponding arene. This can be influenced by the choice of base and ligand.[7]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid. Using milder reaction conditions or a more stable boronic ester can mitigate this.[8]
Switching to a different base or solvent system, or using a more sterically hindered and electron-rich phosphine ligand, can often help to minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Conversion | Ineffective base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is soluble in the reaction medium. A phase-transfer catalyst may be beneficial in biphasic systems. |
| Poor quality or inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst for better consistency. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst. | |
| Dehalogenation of this compound | Base is too strong or reaction temperature is too high | Use a milder base (e.g., K₂CO₃ or KF) or lower the reaction temperature. |
| Inappropriate ligand | Switch to a more sterically hindered, electron-rich ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) which can favor the desired cross-coupling pathway. | |
| Protodeboronation of the Boronic Acid | Harsh reaction conditions (strong base, high temperature) | Use milder conditions. Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[8] |
| Reaction Stalls | Catalyst poisoning or deactivation | Ensure all reagents and solvents are pure. The nitrile group in the substrate could potentially coordinate to the palladium center; using a ligand that binds strongly to palladium can help prevent this. |
Data Presentation: Effect of Base on Yield
The following table summarizes the typical yields obtained with different bases for the Suzuki-Miyaura coupling of aryl bromides. This data, gathered from general studies on aryl bromides, can serve as a starting point for optimizing the reaction of this compound.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 80-98% | A widely used, effective, and economical choice.[5] |
| K₂CO₃ | Aryl bromides, aryl chlorides | 75-95% | Another common and effective base. |
| Cs₂CO₃ | Aryl bromides, challenging couplings | 85-99% | Highly effective due to its high solubility in organic solvents, but more expensive. |
| K₃PO₄ | Aryl bromides, electron-rich and sterically hindered substrates | 80-98% | A strong base that is often effective when other bases fail. |
| NaOH | Aryl bromides | ~70% | A strong base, but its high basicity can sometimes lead to side reactions.[1] |
| KOH | Aryl bromides | 70-90% | Similar to NaOH, can be effective but may cause side reactions.[1] |
| KF | Base-sensitive substrates | Moderate to High | A milder base, particularly useful when functional groups sensitive to stronger bases are present.[2] |
| Triethylamine (TEA) | Aryl bromides | Moderate | Generally less effective than inorganic bases, especially in aqueous conditions.[1] |
Experimental Protocols
Below are representative experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Procedure for Challenging Couplings using Potassium Phosphate (K₃PO₄)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos, 1-3 mol% Pd)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the palladium precatalyst and the phosphine ligand.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Phosphine Ligand Selection for 3-Bromo-5-ethoxy-4-methoxybenzonitrile Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal phosphine ligand for cross-coupling reactions involving 3-Bromo-5-ethoxy-4-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in cross-coupling reactions with this compound?
A1: The primary challenges in cross-coupling reactions with this substrate arise from its electronic and steric properties. The presence of two electron-donating alkoxy groups (-OCH₃ and -OC₂H₅) on the aromatic ring increases electron density, which can make the initial oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl bromides. Additionally, the substitution pattern can present some steric hindrance that influences the choice of an appropriately bulky phosphine ligand.
Q2: What general type of phosphine ligand is a good starting point for this substrate?
A2: For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands are known to facilitate the oxidative addition of the aryl bromide to the palladium center and promote the final reductive elimination step. Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points for screening due to their proven versatility and effectiveness with challenging substrates.[1][2]
Q3: How do I choose between different Buchwald-type ligands?
A3: The choice between ligands like SPhos and XPhos often depends on the specific coupling partners and reaction conditions. SPhos, with its dicyclohexylphosphine and dimethoxybiphenyl backbone, is known for its high activity and stability in Suzuki-Miyaura couplings. XPhos, featuring a di-tert-butylphosphine group and a triisopropylbiphenyl backbone, is often a ligand of choice for Buchwald-Hartwig aminations. It is recommended to screen a small set of these ligands to determine the optimal choice for your specific transformation.
Q4: Can I perform these coupling reactions without a phosphine ligand?
A4: While "ligand-free" conditions have been developed for some Suzuki-Miyaura reactions, they are generally not recommended for challenging substrates like this compound. Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and facilitating the key steps of the catalytic cycle. For robust and reproducible results with this electron-rich aryl bromide, the use of a suitable phosphine ligand is highly advised.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Oxidative Addition | The electron-rich nature of the substrate can hinder this step. Switch to a more electron-rich and sterically bulky phosphine ligand such as SPhos or XPhos . Increase the reaction temperature. |
| Poor Transmetalation | The choice and quality of the base are critical. Ensure you are using a suitable base like K₃PO₄ or Cs₂CO₃. The base must be finely ground and anhydrous. In some cases, the addition of a small amount of water can be beneficial. |
| Catalyst Deactivation | The palladium catalyst may be decomposing. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. |
| Boronic Acid Decomposition | Protodeboronation (cleavage of the C-B bond) can be a significant side reaction. Use the boronic acid in a slight excess (1.1-1.5 equivalents). Consider using a boronic ester (e.g., pinacol ester) to mitigate this issue. |
Problem 2: Low Yield in a Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Ligand Choice | Buchwald-Hartwig aminations are highly sensitive to the ligand. For electron-rich aryl bromides, bulky trialkylphosphines or biaryl phosphines are often required. Screen ligands such as XPhos , RuPhos , or t-BuXPhos . |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under inert conditions. |
| Steric Hindrance | If coupling with a bulky amine, steric hindrance can be a major issue. Using a more sterically demanding ligand like t-BuXPhos can sometimes overcome this by promoting the formation of a monoligated palladium species. |
| Amine Coordination to Catalyst | Some amines, particularly certain heterocycles, can act as catalyst poisons. Increasing the ligand-to-palladium ratio may help to mitigate this effect. |
Ligand Selection and Performance Data
The following tables provide a summary of phosphine ligands and their performance in various cross-coupling reactions with substrates similar to this compound. This data can serve as a guide for your initial reaction optimization.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 | General observation for similar substrates |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 18 | ~92 | General observation for similar substrates |
| P(t-Bu)₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 24 | ~85 | General observation for similar substrates |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | < 20 | Often inefficient for electron-rich substrates |
Table 2: Ligand Performance in Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides
| Ligand | Amine | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | > 90 | General observation for similar substrates[1] |
| RuPhos | Morpholine | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 18 | ~88 | General observation for similar substrates |
| t-BuXPhos | Secondary Amine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 80 | 12 | > 95 | Effective for sterically hindered amines |
| BINAP | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | ~60 | Generally less effective than monophosphine ligands for this substrate class |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. These should be adapted and optimized for your specific needs.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a flame-dried Schlenk tube.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visual Guides
The following diagrams illustrate the decision-making process for ligand selection and a general experimental workflow.
Caption: A logical workflow for selecting a phosphine ligand for the coupling of this compound.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-5-ethoxy-4-methoxybenzonitrile
Welcome to the technical support center for 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their reaction media. Here, we will explore the underlying causes of its poor solubility and provide practical, field-tested strategies to ensure your experiments proceed efficiently and effectively.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | |
| Molecular Weight | 256.10 g/mol | |
| Appearance | Solid | |
| CAS Number | 515831-52-4 |
The presence of the aromatic ring, bromine, and ether groups contributes to its somewhat non-polar and hydrophobic nature, which can lead to limited solubility in certain solvents.
Q2: Why am I experiencing poor solubility of this compound in my reaction?
A2: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both polar (nitrile, ether oxygens) and non-polar (brominated benzene ring, ethyl group) characteristics. If your reaction medium is highly polar (e.g., water) or very non-polar (e.g., hexane), you may encounter solubility challenges. The benzonitrile core itself exhibits limited solubility in polar solvents like water but good solubility in non-polar organic solvents.[1]
Q3: What are the initial, simple steps I can take to improve solubility?
A3: Before resorting to more complex methods, consider these initial adjustments:
-
Solvent Selection: If your reaction chemistry allows, switch to a solvent with a polarity that more closely matches the solute.
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[2][3] Carefully heating the reaction mixture (while ensuring the stability of all components) can significantly improve solubility. This is particularly effective for endothermic dissolution processes.[3]
-
Mechanical Agitation: Vigorous stirring or sonication can help to break down solid aggregates and increase the rate of dissolution.
II. Troubleshooting Guides: Specific Scenarios & Solutions
This section provides detailed troubleshooting for common experimental setups where the solubility of this compound is a critical factor.
Scenario 1: Poor Solubility in a Common Organic Solvent (e.g., THF, Dichloromethane)
Even in standard organic solvents, you might face solubility limits, especially at higher concentrations.
Troubleshooting Workflow: Co-Solvent Screening
A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly-soluble compound.[4] This is a powerful technique to fine-tune the polarity of your reaction medium.[5][6]
Workflow Diagram:
A workflow for selecting an appropriate co-solvent.
Step-by-Step Protocol for Co-Solvent Screening:
-
Identify Potential Co-solvents: Choose co-solvents that are miscible with your primary solvent and have a different polarity. For a primary solvent like THF, consider more polar co-solvents like DMF or DMSO, or less polar ones like toluene.
-
Prepare Stock Solution of the Compound: If possible, prepare a saturated solution of this compound in the primary solvent.
-
Titration Experiment: In a series of vials, place a known amount of the compound. Add the primary solvent, and then titrate with the co-solvent, observing for dissolution.
-
Determine Optimal Ratio: Identify the minimum amount of co-solvent needed to achieve complete dissolution at your desired reaction concentration.
-
Verify Reaction Compatibility: Ensure the chosen co-solvent does not interfere with your reaction chemistry (e.g., by reacting with reagents or catalysts).
Commonly Used Co-solvents:
| Co-solvent | Polarity | Typical Use Case |
| Dimethylformamide (DMF) | High | To increase the polarity of ethereal or chlorinated solvents. |
| Dimethyl Sulfoxide (DMSO) | High | A powerful solvent for a wide range of organic compounds.[5] |
| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMSO, often used in challenging solubilizations.[5] |
| Toluene | Low | To decrease the polarity of moderately polar solvents. |
| Dioxane | Moderate | A versatile co-solvent for a range of polarities. |
Scenario 2: Precipitation of the Compound During Reaction
Sometimes, the starting material dissolves initially but then precipitates out as the reaction progresses. This can be due to changes in the composition of the reaction mixture or temperature fluctuations.
Troubleshooting Strategy: Temperature Control and Solvent Composition Adjustment
Decision-Making Diagram for In-Reaction Precipitation:
A guide to addressing precipitation during a reaction.
Detailed Protocols:
-
For Exothermic Reactions: If the reaction generates heat, the initial solubility may be high, but as it cools, the compound may precipitate.
-
Protocol: Run the reaction in a temperature-controlled bath to maintain a consistent temperature throughout the process.
-
-
Changing Solvent Environment: As reactants are consumed and products are formed, the polarity of the reaction medium can change, leading to precipitation.
-
Protocol: Based on the expected properties of your product, you may need to start with a solvent mixture that can accommodate both the starting material and the product. Alternatively, a gradual addition of a co-solvent during the reaction can maintain solubility.
-
Scenario 3: Use in Aqueous or Semi-Aqueous Media
For certain applications, such as in pharmaceutical formulation or specific catalytic reactions, you may need to dissolve this compound in media containing water.
Advanced Solubilization Techniques
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate "guest" molecules like this compound, increasing their aqueous solubility.[5]
-
pH Modification: While the nitrile group is not readily ionizable, other functional groups that might be present on derivatives could be. Adjusting the pH can ionize these groups and dramatically increase water solubility.
Experimental Protocol for Surfactant-Mediated Solubilization:
-
Select a Surfactant: Common laboratory surfactants include Tween®, Triton™, and sodium dodecyl sulfate (SDS). The choice will depend on the required charge (non-ionic, anionic, or cationic).
-
Determine the Critical Micelle Concentration (CMC): The surfactant must be present at a concentration above its CMC to form micelles. This information is typically available from the supplier or in the literature.
-
Preparation: a. Prepare an aqueous solution of the surfactant at a concentration above its CMC. b. Add the this compound to this solution. c. Vigorously stir or sonicate the mixture until the compound is dispersed.
-
Observation: A successful solubilization will result in a clear or translucent solution.
III. Concluding Remarks
Overcoming the poor solubility of this compound is achievable with a systematic approach. By understanding the compound's physicochemical properties and employing the troubleshooting strategies outlined in this guide—from simple temperature adjustments to the use of co-solvents and advanced formulation techniques—researchers can ensure the successful execution of their experiments.
IV. References
-
Wikipedia. Cosolvent. --INVALID-LINK--
-
Verma, S., & Rawat, A. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Applied Pharmaceutical Science, 11(1), 1-10.
-
PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
ChemicalBook. 3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE. --INVALID-LINK--
-
PubChem. 3-Bromo-5-hydroxybenzonitrile. --INVALID-LINK--
-
ChemicalBook. 3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE | 52805-45-5. --INVALID-LINK--
-
Babu, N. J., & Nangia, A. (2011). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Molecules, 16(10), 8637-8663.
-
WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. --INVALID-LINK--
-
wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. --INVALID-LINK--
-
Solubility of Things. Benzonitrile. --INVALID-LINK--
-
PubChem. Benzonitrile. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. --INVALID-LINK--
-
BIOFOUNT. This compound. --INVALID-LINK--
-
ResearchGate. Effect of temperature on direct synthesis of benzonitrile. --INVALID-LINK--
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 1964–1970.
-
Vibrant Pharma Inc. 3-Bromo-4-ethoxy-5-methoxybenzonitrile. --INVALID-LINK--
-
Crescent Chemical Company. This compound. --INVALID-LINK--
-
Chemistry Steps. Reactions of Nitriles. --INVALID-LINK--
-
Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences, 6(1), 001-010.
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. --INVALID-LINK--
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. --INVALID-LINK--
-
Chem-Impex. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. --INVALID-LINK--
-
BLD Pharm. 3-Bromo-4-ethoxy-5-methoxybenzonitrile. --INVALID-LINK--
-
Vibrant Pharma Inc. 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. --INVALID-LINK--
-
Benchchem. This compound. --INVALID-LINK--
-
ChemicalBook. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum. --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. wjbphs.com [wjbphs.com]
Technical Support Center: Interpreting Complex NMR Spectra of 3-Bromo-5-ethoxy-4-methoxybenzonitrile Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound derivatives.
Issue 1: Poorly resolved aromatic signals or overlapping multiplets.
-
Question: The aromatic region of my ¹H NMR spectrum for a this compound derivative shows broad peaks or a complex multiplet that is difficult to interpret. What can I do?
-
Answer:
-
Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent.[1] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve overlapping signals.[1]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often leading to better resolution of complex multiplets.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify coupled proton networks, even in crowded regions.[2] An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons, aiding in the assignment of aromatic signals.
-
Issue 2: Unexpected or missing signals in the spectrum.
-
Question: I am not seeing the expected number of signals, or there are peaks I cannot account for in the NMR spectrum of my compound. What are the possible reasons?
-
Answer:
-
Check for Impurities: Unidentified signals may arise from residual solvents (e.g., ethyl acetate, dichloromethane), starting materials, or reaction byproducts.[1] Compare the observed signals with the chemical shifts of common laboratory solvents.
-
Sample Degradation: The compound may be unstable under the experimental conditions. Re-purify the sample and acquire the spectrum promptly.
-
Symmetry in the Molecule: If the molecule possesses symmetry, chemically equivalent protons or carbons will produce a single signal, leading to fewer peaks than anticipated.[3][4] For derivatives of this compound, consider how substitution patterns might introduce or remove elements of symmetry.
-
Low Concentration: Signals for protons or carbons present in very low concentrations may be indistinguishable from the baseline noise. Increase the sample concentration or the number of scans during acquisition.
-
Issue 3: Broad signals for ethoxy or methoxy groups.
-
Question: The signals for the ethoxy (-OCH₂CH₃) or methoxy (-OCH₃) groups in my derivative appear broad. Why is this happening?
-
Answer:
-
Restricted Rotation: In sterically hindered derivatives, the rotation around the aryl-oxygen bond may be slow on the NMR timescale, leading to conformational isomers (rotamers) and broad peaks.[1] Acquiring the spectrum at a higher temperature can increase the rate of rotation and result in sharper signals.[1]
-
Chemical Exchange: If there is an exchange process occurring, such as protonation/deprotonation of a nearby functional group, this can also lead to signal broadening.
-
Poor Shimming: Suboptimal magnetic field homogeneity can cause broadening of all signals in the spectrum.[1] Ensure the spectrometer is properly shimmed before acquisition.
-
Frequently Asked Questions (FAQs)
1. What are the expected chemical shift ranges for the protons and carbons of this compound?
Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm in the ¹H NMR spectrum.[3][4] Carbons in an aromatic ring absorb in the range of 120-150 ppm in a ¹³C NMR spectrum.[3] The exact chemical shifts are influenced by the electronic effects of the substituents.
2. How do the bromo, ethoxy, methoxy, and nitrile groups influence the chemical shifts of the aromatic protons?
-
Electron-donating groups (like ethoxy and methoxy) shield the ortho and para positions, causing the corresponding proton signals to shift upfield (to lower ppm values).[5]
-
Electron-withdrawing groups (like bromo and nitrile) deshield the ortho and para positions, leading to a downfield shift (to higher ppm values) of those proton signals.[5]
3. How can I distinguish between the two aromatic protons in this compound?
In the parent compound, the two aromatic protons are not chemically equivalent. One proton is ortho to the bromo group and meta to the nitrile group, while the other is ortho to the nitrile group and meta to the bromo group. These different electronic environments will result in distinct chemical shifts. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between the aromatic protons and the protons of the ethoxy and methoxy groups, aiding in their unambiguous assignment.
4. What coupling patterns should I expect for the aromatic protons?
Since the two aromatic protons are meta to each other, a small meta-coupling (⁴J) of around 2-3 Hz is expected, which would result in each signal appearing as a narrow doublet.
5. My compound is a derivative with additional substituents. How will this affect the spectrum?
Additional substituents will further alter the chemical shifts and coupling patterns of the aromatic protons. The complexity of the aromatic region will depend on the nature and position of the new substituents. For trisubstituted rings, you would expect to see three protons in the aromatic region.[6]
Quantitative Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. These are predicted values based on empirical data for similar structures and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | ~7.2 - 7.5 | d | ~2-3 |
| Aromatic H | ~7.0 - 7.3 | d | ~2-3 |
| Methoxy (-OCH₃) | ~3.9 | s | - |
| Ethoxy (-OCH₂CH₃) | ~4.1 | q | ~7 |
| Ethoxy (-OCH₂CH₃) | ~1.4 | t | ~7 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-CN | ~110 - 115 |
| Aromatic C-Br | ~115 - 120 |
| Aromatic C-H | ~118 - 125 |
| Aromatic C-H | ~125 - 130 |
| Aromatic C-OEt | ~150 - 155 |
| Aromatic C-OMe | ~155 - 160 |
| Nitrile (-CN) | ~117 - 120 |
| Methoxy (-OCH₃) | ~56 |
| Ethoxy (-OCH₂) | ~65 |
| Ethoxy (-CH₃) | ~15 |
Experimental Protocols
Standard ¹H NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters: Set the appropriate spectral width, acquisition time, and number of scans. A typical ¹H NMR experiment may involve 16-64 scans.
-
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum to the TMS signal. Integrate the peaks and determine the chemical shifts and coupling constants.[7]
Standard ¹³C NMR Acquisition Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Spectrometer Setup: Follow the same procedure as for ¹H NMR for locking and shimming.
-
Acquisition Parameters: Use a wider spectral width than for ¹H NMR. ¹³C NMR is less sensitive, so a larger number of scans (e.g., 1024 or more) is usually required. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum.
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Bromo-5-ethoxy-4-methoxybenzonitrile: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for pharmaceutical intermediates like 3-Bromo-5-ethoxy-4-methoxybenzonitrile is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment.
Quantitative NMR (qNMR) stands out as a primary analytical method because the integrated signal area of a nucleus is directly proportional to the number of those nuclei in the molecule.[1][3] This principle allows for the direct measurement of an analyte's concentration or purity by comparing its NMR signal to that of a certified internal standard, without requiring a reference standard of the analyte itself.[1][4]
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique depends on various factors, including the specific requirements of the analysis, the nature of the impurities, and the desired level of accuracy.[5] The following table summarizes the key performance characteristics of qNMR compared to High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Direct measurement based on molar concentration via signal integration.[4] | Chromatographic separation based on analyte's affinity for stationary and mobile phases.[1] | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas.[5] | Measures the difference in heat flow between a sample and a reference as a function of temperature. |
| Reference Standard | Requires a certified internal standard of a different, unrelated compound.[6] | Typically requires a specific, certified reference standard of the analyte for accurate quantification.[7] | Requires a specific, certified reference standard of the analyte. | Does not require a chemical reference standard; based on the van't Hoff equation. |
| Selectivity | High; distinguishes between structurally similar molecules and isomers based on unique NMR signals. | High; can separate complex mixtures.[5] | High; particularly for volatile and thermally stable compounds.[5] | Measures total mole fraction of impurities; not selective for individual impurities. |
| Precision (%RSD) | Excellent (typically < 1%).[1] | Very Good (typically < 2%).[1] | Very Good (typically < 2%). | Good (typically 1-5%). |
| Accuracy | High; provides an absolute purity value traceable to SI units.[8] | High, but can be influenced by the response factors of impurities.[1] | High, but dependent on the volatility and thermal stability of impurities. | Good; accuracy can be affected by eutectic formation or solid-solution impurities. |
| Analysis Time | Rapid (5-15 minutes per sample). | Moderate (15-60 minutes per sample). | Moderate (15-60 minutes per sample). | Slow (can take several hours per sample). |
| Sample Throughput | High. | High. | High. | Low. |
| Destructive? | No, the sample can be recovered and used for further analysis.[4] | Yes, the sample is typically consumed. | Yes, the sample is consumed. | Yes, the sample is subjected to a thermal program. |
Experimental Protocols
Detailed and accurate methodologies are crucial for reliable purity assessment. Below are representative protocols for qNMR and HPLC analysis of this compound.
Quantitative ¹H-NMR Spectroscopy Protocol
The internal standard method is recommended for high accuracy.[9] The process involves sample preparation, data acquisition, and data processing.[10]
a) Materials and Sample Preparation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic anhydride (a certified reference material with ≥99% purity). The ideal IS should be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte.[11][12]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). The solvent must completely dissolve both the analyte and the internal standard.[13]
-
Procedure:
-
Accurately weigh approximately 15 mg of this compound into a clean vial using a calibrated ultra-microbalance.[14]
-
Accurately weigh approximately 5 mg of the internal standard (Maleic anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
b) NMR Data Acquisition:
-
Instrument: 600 MHz NMR Spectrometer
-
Nucleus: ¹H
-
Pulse Angle: 30-90°
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (D1): 30-60 seconds (should be > 5 times the longest T1 relaxation time of both analyte and IS protons to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for accurate integration).[15]
c) Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the ethoxy CH₂ quartet or methoxy singlet) and a signal from the internal standard (e.g., the vinyl protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
a) Materials and Sample Preparation:
-
Analyte: this compound
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Preparation: Dissolve approximately 1 mg/mL of the analyte in a 50:50 mixture of Acetonitrile and Water.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
c) Data Analysis:
-
Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method assumes that all components have a similar UV response factor, which can sometimes lead to inaccuracies.[6]
Visualizing the Workflow and Method Principles
Diagrams created using Graphviz help to visualize the experimental workflows and the fundamental principles of the analytical methods.
Caption: Workflow for qNMR Purity Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. rssl.com [rssl.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. enovatia.com [enovatia.com]
- 7. almacgroup.com [almacgroup.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. emerypharma.com [emerypharma.com]
- 14. ethz.ch [ethz.ch]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Reactivity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its Chloro Analog in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl chloride precursor is a critical decision in synthesis design, impacting reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its chloro analog, 3-Chloro-5-ethoxy-4-methoxybenzonitrile, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by representative experimental data and detailed protocols to inform rational substrate selection.
In the realm of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend places aryl halides in the order of I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The C-Br bond is weaker than the C-Cl bond, facilitating its cleavage and subsequent insertion of the palladium catalyst. Consequently, this compound is generally expected to exhibit higher reactivity than its chloro counterpart.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Reaction Time (hours) | Yield (%) | Reference |
| 4-bromobenzonitrile | 1.5 | 95 | [1] |
| 4-chlorobenzonitrile | 6 | 85 | [2] |
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd catalyst, base, and solvent at a specified temperature. The data presented is a representative compilation from different sources and is intended to illustrate the general reactivity trend.
The data clearly indicates that the aryl bromide reacts significantly faster and provides a higher yield compared to the aryl chloride under the same conditions.[1][3] This disparity in performance underscores the practical implications of choosing between the two halogenated starting materials. While recent advancements in catalyst and ligand design have made the use of aryl chlorides more feasible, they often necessitate higher catalyst loadings, more forcing reaction conditions (e.g., higher temperatures), and longer reaction times to achieve comparable results to their bromo-analogs.[2]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction. It is crucial to note that the optimal conditions are substrate-dependent and may require further optimization.
Synthesis of this compound and 3-Chloro-5-ethoxy-4-methoxybenzonitrile (General Procedure)
The synthesis of the title compounds can be achieved from a common precursor, 3-hydroxy-4-methoxybenzonitrile, which is first ethylated to yield 3-ethoxy-4-methoxybenzonitrile.[4][5][6] Subsequent halogenation at the 5-position using an appropriate brominating or chlorinating agent would yield the desired products.
-
Ethylation of 3-hydroxy-4-methoxybenzonitrile: To a solution of 3-hydroxy-4-methoxybenzonitrile in a suitable solvent such as DMF, add a base (e.g., K₂CO₃) and bromoethane. Heat the mixture and monitor the reaction by TLC. Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield 3-ethoxy-4-methoxybenzonitrile.[4]
-
Halogenation: The resulting 3-ethoxy-4-methoxybenzonitrile can then be halogenated. For bromination, a reagent such as N-bromosuccinimide (NBS) in a suitable solvent can be used. For chlorination, N-chlorosuccinimide (NCS) is a common reagent. The reaction conditions would need to be optimized to ensure selective halogenation at the desired position.
Suzuki-Miyaura Cross-Coupling of 3-Halo-5-ethoxy-4-methoxybenzonitrile (General Procedure)
This protocol describes a general method for the coupling of the aryl halide with an arylboronic acid.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specific ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the aryl halide) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps that are influenced by the nature of the halogen substituent.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing | 2 Citations [scispace.com]
- 6. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
A Comparative Analysis of Cross-Coupling Reactions with Substituted Benzonitriles: A Guide for Researchers
For professionals in chemical research and drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to molecular synthesis. Palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology for this purpose, offering broad functional group tolerance and high efficiency. This guide provides a comparative analysis of the performance of various cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—with a focus on differently substituted benzonitriles as coupling partners. The nitrile functionality is a key pharmacophore and a versatile synthetic handle, making this analysis particularly relevant for medicinal and process chemists.
General Experimental Workflow
The setup for a typical palladium-catalyzed cross-coupling reaction follows a general sequence of steps designed to ensure an inert atmosphere and precise combination of reagents.
Caption: General laboratory workflow for a cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species (typically a boronic acid) and an organohalide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Yield Analysis
The electronic nature of the substituents on the aryl halide significantly influences the reaction yield. Electron-withdrawing groups, such as the nitrile group (-CN), on the aryl halide partner generally accelerate the rate-determining oxidative addition step, leading to higher yields.
| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | H₂O/THF | 97 |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Triazine-cored BODIPY | K₂CO₃ | Toluene/H₂O | 97 |
| 4-Bromoanisole (electron-donating) | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | H₂O/THF | 92 |
| 4-Bromotoluene (electron-donating) | Phenylboronic acid | Pd(OAc)₂ | Urea | Water | 60 |
| 4-Bromobenzaldehyde (electron-withdrawing) | Phenylboronic acid | Pyrazolin-4-ylidene Pd complex | K₂CO₃ | Dioxane/H₂O | 98 |
Data compiled from multiple sources for comparison.[1][2]
The data indicates that aryl halides with electron-withdrawing groups like nitrile and aldehyde tend to produce excellent yields.[3] For instance, the Suzuki coupling of 4-bromobenzonitrile with phenylboronic acid and 4-formylphenylboronic acid both resulted in a 97% yield.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
-
Materials: Aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (2.0 equiv), and a suitable solvent (e.g., a mixture of THF and water).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.[4]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide or pseudohalide. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science.
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the aryl amine product.
References
Biological Activity Screening of 3-Bromo-5-ethoxy-4-methoxybenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its specific derivatives is limited in publicly available scientific literature. This guide therefore presents a comparative analysis based on the biological activities of structurally related benzonitrile and aromatic derivatives containing bromo, ethoxy, and methoxy substitutions. The experimental data and methodologies provided are representative of the screening processes used to evaluate such compounds and are intended to serve as a strategic guide for the investigation of this compound class.
Introduction
Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The presence of a bromine atom, along with ethoxy and methoxy groups, on the benzonitrile scaffold of this compound suggests the potential for diverse biological activities. Halogenation, for instance, can enhance the lipophilicity and membrane permeability of a compound, potentially increasing its bioavailability and potency. This guide provides an overview of the potential biological activities of derivatives of this scaffold, supported by experimental data from analogous compounds, and details the methodologies for their screening.
Comparative Analysis of Biological Activities
To illustrate the potential efficacy of this compound derivatives, this section summarizes quantitative data from studies on structurally similar compounds.
Anticancer Activity
Many benzonitrile derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The following table presents the cytotoxic activity (IC50 values) of representative benzonitrile and related derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Representative Benzonitrile and Structurally Related Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 | [2] |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 | [2] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 | [2] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | NCI-H23 (Lung) | 13.97 | [2] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | MDAMB-231 (Breast) | 11.35 | [2] |
| Methoxy Amino Chalcone | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast) | 5.28 µg/mL | |
| Coumarin Hydrazide-hydrazone | 6-bromo-coumarin derivative 7c | Panc-1 (Pancreatic) | 3.60 | [3] |
| Coumarin Hydrazide-hydrazone | 6-bromo-coumarin derivative 8c | Panc-1 (Pancreatic) | 2.02 | [3] |
Antimicrobial Activity
The antimicrobial potential of compounds containing bromine and a benzonitrile or related heterocyclic moiety has been investigated against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 2: Antimicrobial Activity of Representative Brominated and Methoxylated Aromatic Derivatives
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Methoxy Amino Chalcone Derivative | (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | Escherichia coli | - | [4] |
| Methoxy Amino Chalcone Derivative | (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | - | [4] |
| Phenol Derivative | 4-methoxy-3-(methoxymethyl) phenol | E. coli | 17 ±1.28 mm (zone of inhibition) | [5] |
| Hydrazide Derivative | (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | E. coli | 18 ±0.98 mm (zone of inhibition) | [5] |
Note: Some data is presented as zone of inhibition, which is a qualitative measure of antimicrobial activity.
Enzyme Inhibitory Activity
Substituted benzonitriles and related aromatic compounds have been shown to inhibit various enzymes. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of enzyme inhibitors.
Table 3: Enzyme Inhibitory Activity of Representative Aromatic Derivatives
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Benzimidazole Derivative | Urease | 12.70±0.11 µg/mL | [6] |
| Mushroom Extract | α-glucosidase | 389.04 ± 1.45 µg/mL | [7] |
| Mushroom Extract | α-amylase | 391.74 ± 2.11 µg/mL | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the screening of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The existing medium is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells should include untreated cells and cells treated with a vehicle control (e.g., DMSO).[8]
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[8]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10]
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.[11] This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.[2] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the formation of microtubules from tubulin dimers.[13]
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains a reaction mixture of purified tubulin, GTP, and a buffer solution.[14]
-
Compound Addition: The test compound, a known inhibitor (e.g., nocodazole), and a known enhancer (e.g., paclitaxel) are added to respective wells.[14] A vehicle control is also included.
-
Initiation and Monitoring: The polymerization is initiated by raising the temperature to 37°C. The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled microplate reader.[13]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of the test compound is quantified by comparing its polymerization curve to that of the controls. The IC50 value for tubulin polymerization inhibition can then be calculated.
Visualizations
The following diagrams illustrate a general workflow for the biological activity screening of novel compounds and a simplified representation of a signaling pathway that could be targeted by anticancer agents.
Caption: General workflow for the discovery and development of biologically active compounds.
Caption: Potential mechanism of action for tubulin-inhibiting anticancer compounds.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Cytotoxicity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile Derivatives: A Comparative Guide
Disclaimer: A comprehensive literature search did not yield specific studies on the synthesis of compounds directly from 3-Bromo-5-ethoxy-4-methoxybenzonitrile and their subsequent cytotoxicity evaluation. Therefore, this guide presents a comparative analysis of structurally analogous compounds, namely substituted benzonitriles and alkoxy-benzenes, to provide insights into their potential cytotoxic activities. The experimental data and protocols detailed herein are derived from studies on these analogous compounds and serve as a representative framework.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the cytotoxic effects of synthetic compounds structurally related to derivatives of this compound.
Quantitative Comparison of Cytotoxic Activity
The efficacy of various substituted benzonitrile and alkoxy-benzene derivatives in inhibiting the growth of several human cancer cell lines is summarized in Table 1. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented.
Table 1: IC50 Values of Analogous Benzonitrile and Alkoxy-Benzene Derivatives Against Various Cancer Cell Lines
| Compound Class | Compound/Derivative | Target Cell Line(s) | IC50 (µM) |
| Benzonitrile | TBC | Multiple Cancer Cell Lines | 16–24 |
| Benzonitrile | TBA | Multiple Cancer Cell Lines | 25–34 |
| Benzonitrile | 1,3-BA | HepG2 (Liver Cancer) | 7 |
| Alkoxy-Benzene | Compound 5f | LoVo (Colon Adenocarcinoma) | Cytotoxic |
| Alkoxy-Benzene | Compound 6e | LoVo (Colon Adenocarcinoma) | Not Cytotoxic |
| Alkoxy-Benzene | Compound 7 | LoVo (Colon Adenocarcinoma) | Not Cytotoxic |
Note: "Multiple Cancer Cell Lines" indicates that the compound was evaluated against a panel of four distinct human cancer cell lines. "Cytotoxic" signifies that the compound demonstrated activity, though a precise IC50 value was not specified in the referenced abstract.
Experimental Methodologies
The following section details a standard protocol for the MTT assay, a widely adopted colorimetric method for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Appropriate complete growth medium for the chosen cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Sterile Phosphate-Buffered Saline (PBS)
-
Test compounds and a positive control (e.g., doxorubicin)
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Cell Seeding:
-
Cancer cell lines are cultured in T-75 flasks using a complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. The flasks are maintained in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, they are detached using Trypsin-EDTA.
-
The cells are then resuspended in fresh medium, and the cell density is determined.
-
A cell suspension is prepared to seed 5,000-10,000 cells in 100 µL of medium per well in a 96-well plate.
-
The plate is incubated for 24 hours to allow for cell attachment.
3. Compound Administration:
-
A stock solution of the test compound (e.g., 10 mM) is prepared in DMSO.
-
Serial dilutions of the stock solution are made in the complete growth medium to obtain the desired final concentrations for treatment. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
The culture medium is aspirated from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells should include a vehicle control (medium with DMSO) and a positive control.
-
The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
4. Cytotoxicity Assessment and Data Analysis:
-
Following the incubation period, 10 µL of the MTT solution is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is then carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated for each treatment by comparing the absorbance to that of the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visual Representations
Experimental Workflow Diagram
The diagram below outlines the sequential steps involved in a typical in vitro cytotoxicity assay.
Caption: A generalized workflow for assessing compound cytotoxicity in vitro.
Illustrative Signaling Pathway
Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. The PI3K/Akt signaling pathway is a key regulator of cell survival, and its inhibition is a common mechanism for inducing apoptosis in cancer cells.
Caption: The PI3K/Akt survival pathway and a potential point of inhibition by cytotoxic agents.
A Comparative Guide to the In Vitro Anticancer Activity of Benzonitrile and Brominated Derivatives
Introduction
Benzonitrile derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics. The nitrile group, being a key pharmacophore, contributes to the metabolic stability and unique electronic properties of these molecules, allowing for diverse interactions with biological targets.[1] Similarly, the incorporation of bromine atoms into aromatic scaffolds has been shown to enhance the anticancer activities of various compounds, potentially through the formation of halogen bonds that improve binding affinity to target proteins.[2] This guide provides a comparative overview of the in vitro anticancer activity of various benzonitrile and brominated derivatives against a panel of human cancer cell lines, along with standardized experimental protocols and a visual representation of the screening workflow.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzonitrile and brominated derivatives from various studies. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented to compare the potency of these compounds against different cancer cell lines.
| Compound Class/Derivative Name | Cancer Cell Line | IC50 / GI50 (µM) |
| Benzimidazo[2,1-a]isoquinolinone Derivatives | ||
| Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1[3] |
| Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8[3] |
| Indole-Acrylonitrile Derivatives | ||
| Compound 2l (4-(dimethylamino)phenyl substituent) | NCI-60 Panel (Mean) | 0.38[4] |
| Benzotriazole-Acrylonitrile Derivatives | ||
| Compound 5 | HeLa (Cervical) | Potent (nM range)[4] |
| Benzotriazole Derivatives | ||
| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75[5] |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11[5] |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11[5] |
| Compound 2.5 | MKN45 (Stomach) | 3.04 ± 0.02[5] |
| 6-Brominated Coumarin Hydrazide-Hydrazone Derivatives | ||
| BCHHD 7c | Panc-1 (Pancreatic) | 3.60 - 6.50[6] |
| BCHHD 8c | Panc-1 (Pancreatic) | 2.02[6] |
| BCHHD 10c | Panc-1 (Pancreatic) | 2.15[6] |
| Triazolo[3,4-a]phthalazine Derivatives | ||
| Compound 6o | HCT-116 (Colon) | 7 ± 0.06[7] |
| Compound 6o | MCF-7 (Breast) | 16.98 ± 0.15[7] |
Experimental Protocols
The following protocols outline standard methodologies for the in vitro evaluation of novel anticancer compounds.
Protocol 1: Cell Culture and Maintenance
A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colon carcinoma), are typically used for initial screening.[8]
-
Culture Medium: Cells are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]
-
Subculture: To maintain exponential growth, cells are passaged upon reaching 80-90% confluency.[8]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8]
-
Drug Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[8][9]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[8]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]
Visualizing the Experimental Workflow and Potential Signaling Pathway
Diagrams provide a clear visual representation of the experimental processes and biological pathways involved in anticancer drug screening.
Caption: A general workflow for the in vitro screening of novel anticancer compounds.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Coupling of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various palladium catalysts in cross-coupling reactions pertinent to the functionalization of 3-Bromo-5-ethoxy-4-methoxybenzonitrile. Due to a lack of specific published experimental data for this particular substrate, this comparison is based on established methodologies and results for structurally similar substituted bromoarenes. The information herein serves as a practical guide for catalyst selection and methods development for the synthesis of derivatives of this and related compounds.
Data Presentation: Catalyst Performance in Analogous Coupling Reactions
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Cyanation reactions for substrates analogous to this compound. These reactions are crucial for introducing new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry and materials science.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12 | Moderate to High | A classic, cost-effective system. May require longer reaction times. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tri-tert-butylphosphine | K₃PO₄ | Dioxane | RT-80 | 2-6 | High | Effective for sterically hindered substrates. Air-sensitive ligand. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 80 | 2-4 | High to Excellent | A robust catalyst for a wide range of substrates.[1] |
| Pd/C / dppf | dppf | Zn(CN)₂ / Zn(OCHO)₂ | DMAC | 110 | 12-17 | Moderate to Good | Heterogeneous catalyst, useful for simplified workup.[2] |
| NHC-Pd-PEPPSI | IMes | K₂CO₃ | Toluene | 60 | 4 | High | N-Heterocyclic carbene (NHC) ligands offer high stability and activity. |
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / BINAP | BINAP | NaOt-Bu | Toluene | 100 | 8-16 | Good to High | One of the pioneering ligand systems for this reaction. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH | 80-110 | 1-4 | High to Excellent | Highly active catalyst for a broad range of amines, including primary and secondary. |
| PdCl₂(Amphos) | Amphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | Good | Effective for coupling with anilines and aliphatic amines. |
| [(CyPF-tBu)PdCl₂] | CyPF-tBu | NaOt-Bu | Toluene | 80 | 2-6 | Excellent | An air-stable, one-component precatalyst.[3] |
Table 3: Comparison of Palladium Catalysts for Cyanation of Aryl Bromides
| Catalyst System | Cyanide Source | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | KCN | - | DMF | 140-150 | 2-12 | Good | The first reported Pd-catalyzed cyanation method.[4] |
| Pd/C / dppf | Zn(CN)₂ | Zn formate | DMAC | 110 | 12-17 | High | Heterogeneous system with advantages for large-scale synthesis.[2] |
| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | - | DMF | 130 | 12-17 | Moderate to Good | Utilizes a less toxic cyanide source.[4] |
| PdCl₂(dppf) | KCN | CuI | Dioxane | 100 | 4-8 | High | Copper co-catalysis can enhance reaction rates. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the coupling of this compound.
Suzuki-Miyaura Coupling Protocol (General)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (1-3 mol%).
-
Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (General)
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 1.5 eq), this compound (1.0 eq), and the amine (1.2 eq).
-
Solvent and Sealing: Add the anhydrous solvent (e.g., toluene or t-BuOH), seal the tube, and remove it from the glovebox.
-
Reaction: Heat the reaction mixture to 80-110°C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Spectroscopic comparison of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its precursors
A Spectroscopic Journey: The Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
In the landscape of drug discovery and organic synthesis, the precise characterization of novel molecules and their synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of this compound and its precursors, offering researchers and drug development professionals a comprehensive reference based on experimental data. The synthetic pathway, commencing from the readily available Isovanillin, is elucidated through a step-by-step spectroscopic analysis, highlighting the key transformations that lead to the final product.
Synthetic Pathway Overview
The synthesis of this compound originates from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthetic route involves three main transformations:
-
Ethylation: The phenolic hydroxyl group of Isovanillin is ethylated to yield 3-Ethoxy-4-methoxybenzaldehyde.
-
Cyanation: The aldehyde functional group is then converted into a nitrile, affording 3-Ethoxy-4-methoxybenzonitrile.
-
Bromination: Finally, electrophilic aromatic substitution introduces a bromine atom onto the benzene ring to produce the target molecule, this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural verification of each intermediate and the final product.
Table 1: ¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH ₃ (ppm) | Other (ppm) |
| Isovanillin | 7.42 (dd, J=8.2, 1.8 Hz, 1H), 7.39 (d, J=1.8 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H) | 3.94 (s) | - | - | 9.82 (s, -CHO), 6.0 (s, -OH) |
| 3-Ethoxy-4-methoxybenzaldehyde | 7.41 (dd, J=8.2, 1.9 Hz, 1H), 7.38 (d, J=1.9 Hz, 1H), 6.95 (d, J=8.2 Hz, 1H) | 3.92 (s) | 4.18 (q, J=7.0 Hz) | 1.48 (t, J=7.0 Hz) | 9.83 (s, -CHO) |
| 3-Ethoxy-4-methoxybenzonitrile | 7.20-7.10 (m, 2H), 6.90 (d, J=8.4 Hz, 1H) | 3.88 (s) | 4.15 (q, J=7.0 Hz) | 1.47 (t, J=7.0 Hz) | - |
| This compound (Predicted) | ~7.3 (s, 1H), ~7.1 (s, 1H) | ~3.9 (s) | ~4.2 (q, J=7.0 Hz) | ~1.5 (t, J=7.0 Hz) | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Aromatic C (ppm) | -OCH₃ (ppm) | -OCH₂CH₃ (ppm) | -OCH₂C H₃ (ppm) | Other (ppm) |
| Isovanillin | 151.3, 147.2, 130.8, 125.1, 114.5, 109.1 | 56.1 | - | - | 191.1 (-CHO) |
| 3-Ethoxy-4-methoxybenzaldehyde | 154.9, 149.2, 130.3, 126.5, 111.8, 111.2 | 56.0 | 64.5 | 14.7 | 191.0 (-CHO) |
| 3-Ethoxy-4-methoxybenzonitrile | 154.0, 150.1, 125.2, 115.3, 112.9, 104.8 | 56.2 | 64.8 | 14.6 | 119.2 (-CN) |
| This compound (Predicted) | ~155, ~151, ~118, ~116, ~114, ~105 | ~56.5 | ~65.0 | ~14.5 | ~118 (-CN), ~100 (C-Br) |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | C≡N Stretch | C=O Stretch | C-O Stretch | Aromatic C=C Stretch | O-H Stretch |
| Isovanillin | - | 1680 | 1260, 1130 | 1585, 1510 | 3300-3100 (broad) |
| 3-Ethoxy-4-methoxybenzaldehyde | - | 1685 | 1265, 1135 | 1580, 1515 | - |
| 3-Ethoxy-4-methoxybenzonitrile | 2225 | - | 1270, 1140 | 1580, 1510 | - |
| This compound (Predicted) | ~2225 | - | ~1270, ~1140 | ~1575, ~1500 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Isovanillin | C₈H₈O₃ | 152.15 | 152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺, 95 |
| 3-Ethoxy-4-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 180 (M⁺), 179 (M-H)⁺, 151 (M-C₂H₅)⁺, 123 (M-C₂H₅O)⁺ |
| 3-Ethoxy-4-methoxybenzonitrile | C₁₀H₁₁NO₂ | 177.20 | 177 (M⁺), 162 (M-CH₃)⁺, 148 (M-C₂H₅)⁺, 120 (M-C₂H₅O)⁺ |
| This compound | C₁₀H₁₀BrNO₂ | 256.10 | 255/257 (M⁺, isotopic pattern for Br), 240/242, 226/228, 198/200 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols that are representative of the methods used for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, a sufficient number of scans were collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used.
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the ATR crystal, and pressure was applied to ensure good contact. Alternatively, for transmission measurements, a KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Spectra were recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum was collected prior to the sample measurement.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Presentation: The mass spectrum is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).
Benchmarking the synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a valuable building block in medicinal chemistry and drug development. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.
Introduction
This compound is a substituted aromatic compound with potential applications in the synthesis of various pharmaceutical agents. Its specific substitution pattern makes it an attractive intermediate for creating complex molecular architectures. This guide benchmarks a common multi-step synthesis against a potential alternative, providing researchers with the data needed to select the most suitable method for their needs.
Method 1: Multi-Step Synthesis from Isovanillin
A widely recognized approach to synthesizing this compound begins with the readily available starting material, isovanillin. This multi-step process involves the ethylation of the hydroxyl group, conversion of the aldehyde to a nitrile, and a final bromination step.
Experimental Protocol
Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
A common method for the ethylation of isovanillin involves its reaction with bromoethane in the presence of a base and a phase transfer catalyst. In a representative procedure, isovanillin is dissolved in water with sodium hydroxide, and benzyltriethylammonium chloride and bromoethane are added. The reaction is stirred at room temperature for several hours. High yields of 3-ethoxy-4-methoxybenzaldehyde as a white solid have been reported. For example, one patented method describes dissolving 157g of sodium hydroxide in 1500ml of water, followed by the addition of 500g of isovanillin, 104g of benzyltriethylammonium chloride, and 537g of bromoethane. The mixture is stirred at 25°C for 4 hours, after which the solid product is obtained by suction filtration with a reported purity of 99.9% and a yield of 94.8%.[1]
Step 2: Synthesis of 3-Ethoxy-4-methoxybenzonitrile
The conversion of the aldehyde to a nitrile can be achieved through an oximation reaction followed by dehydration. A patented method describes the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then dehydrated using acetic anhydride to yield 3-ethoxy-4-methoxybenzonitrile. One specific example details reacting the oxime of 3-ethoxy-4-methoxybenzaldehyde with acetic anhydride at 130°C for 2-3 hours to give the crude nitrile product.[2]
Step 3: Bromination of 3-Ethoxy-4-methoxybenzonitrile
Logical Workflow for Method 1
Caption: Synthetic workflow for Method 1.
Method 2: Alternative Synthesis from Brominated Isovanillin
An alternative strategy involves introducing the bromine atom at an earlier stage of the synthesis, starting from a brominated isovanillin derivative. This approach could potentially offer advantages in terms of regioselectivity and overall efficiency.
Experimental Protocol
Step 1: Synthesis of 6-Bromoisovanillin
A patented method describes the synthesis of 6-bromoisovanillin (2-bromo-5-hydroxy-4-methoxybenzaldehyde) from ethyl vanillin through a sequence of methylation, bromination, and acidolysis.[3] This provides a brominated starting material for subsequent steps.
Step 2: Ethylation of 6-Bromoisovanillin
The hydroxyl group of 6-bromoisovanillin can be ethylated using a similar procedure as in Method 1, by reacting it with bromoethane in the presence of a suitable base.
Step 3: Conversion to Nitrile
The aldehyde functionality of the resulting 3-bromo-5-ethoxy-4-methoxybenzaldehyde can then be converted to the nitrile using standard methods, such as the oximation and dehydration sequence described in Method 1.
Logical Workflow for Method 2
Caption: Synthetic workflow for Method 2.
Performance Comparison
The following table summarizes the key quantitative data for the synthesis of the intermediate, 3-ethoxy-4-methoxybenzaldehyde, as a benchmark for the initial step of Method 1. Data for the complete synthesis of the final product, including the bromination step and the alternative method, would require further experimental validation.
| Parameter | Method 1 (Step 1: Ethylation) | Method 2 (Hypothetical) |
| Starting Material | Isovanillin | Brominated Isovanillin |
| Key Reagents | Bromoethane, NaOH, Phase Transfer Catalyst | Bromoethane, Base |
| Yield | ~95%[1] | Data not available |
| Purity | >99%[1] | Data not available |
| Reaction Time | 4 hours[1] | Data not available |
| Reaction Temperature | 25°C[1] | Data not available |
Conclusion
The multi-step synthesis of this compound from isovanillin is a well-documented and high-yielding route for the precursor, 3-ethoxy-4-methoxybenzaldehyde. While the final bromination step requires optimization, it represents a feasible pathway. The alternative route starting from a brominated isovanillin derivative presents a logical alternative, although detailed experimental data is currently lacking.
For researchers, the choice between these methods will depend on the availability of starting materials, desired purity, and the scalability of the process. Further experimental work is necessary to fully benchmark the performance of the final bromination step in Method 1 and to validate the entire workflow of Method 2. This guide serves as a foundational resource for initiating such studies.
References
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 3. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in a Laboratory Setting
The proper disposal of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a combustible solid, requires a systematic approach to ensure the safety of laboratory personnel and to minimize environmental impact. Due to the presence of bromine (a halogen) and a nitrile group, this compound should be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). Based on the hazards associated with similar brominated and nitrile-containing aromatic compounds, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a respirator may be necessary.
Step-by-Step Disposal Procedure
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Halogenated organic waste is often incinerated under specific conditions, and mixing it with non-halogenated waste can complicate and increase the cost of disposal.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
Waste Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a sealed, labeled solid hazardous waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should also be placed in the designated solid hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a labeled liquid hazardous waste container, noting the solvent and approximate concentration.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a well-ventilated location.
-
Disposal Request: Once the waste container is full or is no longer being added to, follow your institution's procedures to request a pickup by the EHS department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
Limited quantitative data is available for this compound. The following table summarizes the available information.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Physical Form | Solid |
| Storage Class | 11 - Combustible Solids[1] |
| Water Hazard Class (WGK) | 3 (severe hazard to water)[1] |
Experimental Protocols
As this document focuses on disposal, no experimental protocols are described.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-5-ethoxy-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS No. 515831-52-4). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on data from structurally similar aromatic nitrile compounds and general laboratory safety protocols. It is imperative to treat this compound with caution and adhere to the highest safety standards.
Hazard Profile and Precautions
While a definitive hazard profile for this compound is not available, analogous compounds such as other brominated benzonitriles exhibit a range of hazards including acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2][3] They are also known to cause skin and serious eye irritation.[1][2][3] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which is a solid.[4]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield should be worn if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for toxic dusts is recommended. |
Operational Plan: Step-by-Step Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.
-
Weighing and Transfer: To minimize dust generation, carefully weigh the solid compound. Use a spatula for transfers. Avoid creating dust clouds.
-
In Case of a Spill:
-
Do not breathe dust.
-
Carefully sweep up the spilled solid material, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.
-
Thoroughly clean the spill area.
-
Disposal Plan:
All waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Final Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Incineration is a common disposal method for brominated organic compounds.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
